molecular formula C12H14N4 B1331324 N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine CAS No. 81261-93-0

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Cat. No.: B1331324
CAS No.: 81261-93-0
M. Wt: 214.27 g/mol
InChI Key: SFVBOQCTJBQABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a useful research compound. Its molecular formula is C12H14N4 and its molecular weight is 214.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVBOQCTJBQABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81261-93-0
Record name N-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N1-(4, 6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine, a key intermediate in medicinal chemistry. The document details a robust synthetic protocol based on the well-established Buchwald-Hartwig amination, outlines the necessary starting materials and reaction conditions, and provides expected analytical data for the final product.

Introduction

This compound is a valuable building block in the development of pharmacologically active compounds. Its structure, featuring a substituted pyrimidine ring linked to a phenylenediamine moiety, is a common scaffold in kinase inhibitors and other therapeutic agents. This guide presents a detailed and reproducible method for its synthesis, enabling researchers to produce this compound with high purity and yield.

Synthetic Pathway: Buchwald-Hartwig Amination

The recommended synthetic route for this compound is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] The reaction involves the coupling of an aryl halide, in this case, 2-chloro-4,6-dimethylpyrimidine, with an amine, p-phenylenediamine, in the presence of a palladium catalyst, a phosphine ligand, and a base.

A general reaction scheme is presented below:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of the target compound.

3.1. Materials and Reagents

ReagentCAS No.Molecular Weight ( g/mol )Purity
2-Chloro-4,6-dimethylpyrimidine4472-44-0142.5997%
p-Phenylenediamine106-50-3108.1499%
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.5098%
Xantphos161265-04-4578.6898%
Sodium tert-butoxide (NaOt-Bu)865-48-596.1097%
Toluene, Anhydrous108-88-392.1499.8%

3.2. Reaction Setup and Procedure

The following workflow diagram illustrates the key steps of the experimental protocol.

Experimental_Workflow Experimental Workflow start Start reagents Combine Reactants: 2-Chloro-4,6-dimethylpyrimidine p-Phenylenediamine Pd(OAc)₂ Xantphos NaOt-Bu in anhydrous Toluene start->reagents inert Degas the mixture (e.g., with Argon) reagents->inert reaction Heat the reaction mixture (e.g., 110 °C) under inert atmosphere inert->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool to room temperature Quench with water Extract with organic solvent monitoring->workup Upon completion purification Dry the organic layer Concentrate in vacuo Purify by column chromatography workup->purification characterization Characterize the final product (NMR, MS, IR, MP) purification->characterization end End characterization->end

Caption: A step-by-step workflow for the synthesis and purification.

A detailed, step-by-step protocol is as follows:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), p-phenylenediamine (1.1 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure anaerobic conditions.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity.

4.1. Physical Properties

PropertyExpected Value
Appearance White to off-white crystalline powder[3]
Molecular Formula C₁₂H₁₄N₄
Molecular Weight 214.27 g/mol [4]
Purity ≥99%[3][5]

4.2. Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenylenediamine ring, a singlet for the pyrimidine proton, and singlets for the two methyl groups on the pyrimidine ring. The amine protons will appear as broad singlets.
¹³C NMR Resonances for the aromatic carbons of both the pyrimidine and benzene rings, as well as signals for the two methyl carbons.
IR (KBr) Characteristic N-H stretching vibrations for the primary and secondary amines, C-H stretching for aromatic and methyl groups, and C=N and C=C stretching vibrations of the aromatic rings.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 214.27).

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium(0) species.

Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII Ar-Pd(II)(X)L₂ oxidative_addition->pdII amine_coordination Amine Coordination & Deprotonation pdII->amine_coordination R'R''NH, Base amido_complex Ar-Pd(II)(NR'R'')L₂ amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-chloro-4,6-dimethylpyrimidine).

  • Amine Coordination and Deprotonation: The amine (p-phenylenediamine) coordinates to the palladium center, followed by deprotonation by the base (sodium tert-butoxide) to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium complex, yielding the desired product, this compound, and regenerating the active Pd(0) catalyst.

Safety and Handling

  • 2-Chloro-4,6-dimethylpyrimidine: Harmful if swallowed.

  • p-Phenylenediamine: Toxic in contact with skin and if swallowed. May cause an allergic skin reaction.

  • Palladium(II) Acetate: May cause an allergic skin reaction.

  • Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage.

  • Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

This technical guide provides a comprehensive and practical approach to the synthesis of this compound. By following the detailed experimental protocol based on the Buchwald-Hartwig amination, researchers can reliably produce this important chemical intermediate for applications in drug discovery and development. The provided data and diagrams offer a clear understanding of the synthetic process and the characteristics of the final product.

References

Technical Whitepaper: N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine (CAS No. 81261-93-0): A Core Scaffold for Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a key chemical intermediate, recognized for its role in the synthesis of a variety of biologically active compounds. Its molecular structure, featuring a substituted pyrimidine ring linked to a phenylenediamine, makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and the established and potential biological applications of this compound and its derivatives, with a focus on their role in cancer therapy. While this specific molecule is primarily a precursor, this paper will also explore the broader context of its derivatives' biological activities and the experimental protocols used to assess them.

Physicochemical and Computed Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
CAS Number 81261-93-0[1][2]
Molecular Formula C₁₂H₁₄N₄[1]
Molecular Weight 214.27 g/mol [1]
IUPAC Name This compound[1]
Appearance White to off-white crystalline powder[3]
Purity ≥99% (commercially available)[3]
Storage Store in a cool, dry place at 2-8°C[3]
Solubility Soluble in organic solvents like DMSO and ethanol.[4]
Computed XLogP3 2.1[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]

Synthesis and Chemical Reactions

The synthesis of this compound and its subsequent use in the preparation of more complex molecules, such as the groundbreaking anti-cancer drug Imatinib, highlights its importance as a chemical intermediate.[5]

General Synthesis Protocol

A common synthetic route to obtain 2-aminopyrimidine derivatives involves the nucleophilic aromatic substitution (SNAr) reaction between a chloropyrimidine and an amine.

Experimental Protocol: Synthesis of N-aryl-2-aminopyrimidine derivatives

  • Reaction Setup: In a round-bottom flask, dissolve the starting chloropyrimidine (1 equivalent) in a suitable solvent such as methanol or THF.[6]

  • Addition of Reagents: Add the corresponding aniline derivative (1 equivalent) and a base, typically triethylamine (TEA) (1 equivalent), to the reaction mixture.[6]

  • Reaction Conditions: The mixture is then heated to reflux and stirred for several hours (typically 16-20 hours).[6]

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired N-aryl-2-aminopyrimidine product.[6]

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of pyrimidine-based kinase inhibitors, starting from an intermediate like this compound.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase Intermediate N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine Coupling Coupling Reaction (e.g., with a carboxylic acid) Intermediate->Coupling Step 1 Derivative Active Pyrimidine Derivative (e.g., Imatinib) Coupling->Derivative Step 2 KinaseAssay In vitro Kinase Assay Derivative->KinaseAssay Screening CellAssay Cell-based Proliferation Assay KinaseAssay->CellAssay Validation InVivo In vivo Efficacy Studies CellAssay->InVivo Preclinical Testing

Generalized workflow for the development of pyrimidine-based kinase inhibitors.

Biological Activity and Mechanism of Action

While this compound itself is primarily a building block, its derivatives have shown significant potential in the treatment of proliferative diseases, largely through the inhibition of protein kinases.[2][7] Pyrimidine-based compounds are known to act as competitive inhibitors at the ATP-binding site of various kinases, playing a crucial role in cancer therapy.[4]

Role as a Precursor to Imatinib

The most prominent application of this diamine is in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML) and other cancers.[5] Imatinib functions by targeting the Bcr-Abl tyrosine kinase, preventing its phosphorylation of downstream proteins and thereby inhibiting the signaling cascade that drives cancer cell growth and survival.[4]

Broader Potential as Kinase Inhibitors

The 2-aminopyrimidine scaffold is a common feature in a multitude of kinase inhibitors targeting various members of the kinome, including:

  • Epidermal Growth Factor Receptor (EGFR): Derivatives have been synthesized as potent EGFR inhibitors to overcome drug resistance in non-small cell lung cancer.[3][8]

  • Aurora Kinases: These kinases are involved in cell cycle regulation, and pyrimidine-based inhibitors have been developed as anti-cancer agents targeting this pathway.[1][2][9]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR-2 by pyrimidine derivatives has been explored as a strategy to inhibit angiogenesis in tumors.[10]

The following table summarizes representative biological data for various biologically active pyrimidine derivatives, illustrating the potential potency of compounds derived from the core scaffold.

Compound ClassTarget KinaseIC₅₀Cell LineReference
2,4-DiaminopyrimidineAurora A< 200 nMSCLC cell lines[2]
2-AminopyrimidineEGFRdel19/T790M/C797S0.2 ± 0.01 µMKC-0116[3]
4,6-Diaryl-2-pyrimidinamineVEGFR-2-HUVEC[10]
2-(Phenylamino)pyrimidineEGFR22 nM-[11]

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel pyrimidine derivatives, a series of in vitro and in vivo assays are typically employed.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

Protocol:

  • Reagents: Recombinant kinase, appropriate substrate, ATP, and the test compound.

  • Procedure: The kinase, substrate, and varying concentrations of the test compound are incubated in a suitable buffer. The reaction is initiated by the addition of ATP.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like ELISA, fluorescence polarization, or radiometric assays.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell-Based Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: The formazan crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway Analysis

The diagram below illustrates a simplified representation of the EGFR signaling pathway, a common target for pyrimidine-based kinase inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding

Simplified EGFR signaling pathway and the site of action for pyrimidine inhibitors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamentally important building block in the field of medicinal chemistry. Its utility as a core scaffold for the synthesis of potent kinase inhibitors, most notably Imatinib, underscores its value to drug discovery and development professionals. While the compound itself is not the final active pharmaceutical ingredient, a thorough understanding of its properties, synthesis, and the biological activities of its derivatives is essential for the design and development of the next generation of targeted cancer therapies. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers working with this and related chemical entities.

References

A Technical Whitepaper on N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine: Structure, Properties, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a chemical compound featuring a substituted pyrimidine ring linked to a p-phenylenediamine moiety. The aminopyrimidine scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, acting as inhibitors for various protein kinases and other enzymes. This document provides a comprehensive technical overview of the compound's structure, physicochemical properties, potential synthetic routes, and its biological context based on activities reported for structurally related molecules.

Molecular Structure and Identification

The fundamental structure consists of a 1,4-diaminobenzene core where one of the amino groups serves as a linker to the C2 position of a 4,6-dimethylpyrimidine ring.

cluster_pyrimidine 4,6-Dimethylpyrimidine Ring cluster_linker cluster_benzene Benzene Ring N1 N C6 C6 N1->C6 C2 C2 C2->N1 Linker — NH — C2->Linker N3 N N3->C2 C4 C4 C4->N3 Me1 CH₃ C4->Me1 C5 C5 C5->C4 C6->C5 Me2 CH₃ C6->Me2 B1 C1 Linker->B1 B2 C2 B1->B2 B3 C3 B2->B3 B4 C4 B3->B4 B5 C5 B4->B5 Amine NH₂ B4->Amine B6 C6 B5->B6 B6->B1

Figure 1: Structural components of the title compound.

Table 1: Chemical Identifiers

Identifier Value Reference
IUPAC Name 4-N-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine [1]
CAS Number 81261-93-0 [2][3]
Molecular Formula C₁₂H₁₄N₄ [1]
PubChem CID 735909 [1]
SMILES CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C [1]

| InChIKey | SFVBOQCTJBQABR-UHFFFAOYSA-N |[1] |

Physicochemical and Physical Properties

A summary of the computed physicochemical and known physical properties is presented below. These values are crucial for assessing the compound's potential as a drug candidate, including its solubility, permeability, and metabolic stability.

Table 2: Computed Physicochemical Properties

Property Value Reference
Molecular Weight 214.27 g/mol [1]
XLogP3 2.2 [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 4 [1]
Rotatable Bond Count 2 [1]
Exact Mass 214.121846464 Da [1]

| Topological Polar Surface Area | 63.8 Ų |[1] |

Table 3: Physical Properties

Property Value Reference
Appearance White to off-white crystalline powder [2]
Purity ≥99% [2]

| Storage Conditions | Store in a cool, dry place at 2-8°C |[2] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not detailed in the initial search, a plausible and common method for creating such C-N linkages is through nucleophilic aromatic substitution (SₙAr).

Reactant1 2-Chloro-4,6-dimethylpyrimidine ReactionStep SₙAr Reaction (e.g., Reflux in Solvent, Base) Reactant1->ReactionStep Reactant2 Benzene-1,4-diamine Reactant2->ReactionStep Product N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine ReactionStep->Product Crude Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Final Product (>99% Purity) Purification->FinalProduct

Figure 2: Plausible workflow for synthesis and purification.

General Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar reactions found in the literature.[4][5]

  • Reaction Setup: To a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent (e.g., methanol, DMF), add benzene-1,4-diamine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to complete (e.g., 18-24 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and unreacted diamine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure compound.[6]

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard battery of analytical techniques should be employed.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected ¹H signals would include distinct peaks for the aromatic protons, the amine protons, the single pyrimidine proton, and the two methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition, matching the molecular formula C₁₂H₁₄N₄.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound, which should ideally be >99% for biological assays.

Biological Context and Potential Mechanisms of Action

Specific biological activity or mechanism of action data for this compound is not prominently available. However, the aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Structurally analogous compounds have demonstrated potent inhibitory activity against a variety of important drug targets.

  • Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases. Related structures have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[8], Epidermal Growth Factor Receptor (EGFR)[9], and Cyclin-Dependent Kinases (CDK4/9)[10].

  • Other Enzyme Inhibition: Beyond kinases, related structures have been explored as inhibitors of other enzyme classes, including Cholinesterases[4][6] and Histone Deacetylases (HDACs)[10].

The diverse targeting profile of this scaffold suggests that this compound could serve as a valuable starting point or fragment for developing novel inhibitors.

cluster_kinases Protein Kinase Targets cluster_other Other Enzyme Targets Scaffold Aminopyrimidine Scaffold VEGFR2 VEGFR-2 Scaffold->VEGFR2 Inhibition EGFR EGFR Scaffold->EGFR Inhibition CDK CDK4/9 Scaffold->CDK Inhibition HDAC HDAC1 Scaffold->HDAC Inhibition ChE Cholinesterases Scaffold->ChE Inhibition

References

"N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine molecular weight"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Data

This compound is a substituted pyrimidine derivative. Its core physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 214.27 g/mol [1]
Molecular Formula C₁₂H₁₄N₄[1]
CAS Number 81261-93-0[1]
IUPAC Name This compound[1]
Canonical SMILES CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)C[1]
Appearance White to off-white crystalline powder
Purity Typically ≥99%

Synthetic Methodology

General Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the general steps for the synthesis of this compound from 2-chloro-4,6-dimethylpyrimidine and benzene-1,4-diamine.

Materials:

  • 2-chloro-4,6-dimethylpyrimidine (starting material)

  • Benzene-1,4-diamine (starting material)

  • Palladium(II) acetate (catalyst)

  • Xantphos (ligand)

  • Sodium tert-butoxide (base)

  • Toluene (solvent)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a reaction vessel, add 2-chloro-4,6-dimethylpyrimidine, benzene-1,4-diamine, palladium(II) acetate, Xantphos, and sodium tert-butoxide.

  • Add toluene as the solvent.

  • Purge the reaction vessel with nitrogen gas to create an inert atmosphere.

  • Heat the mixture to reflux and stir for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The mixture is then typically filtered and the solvent removed under reduced pressure.

  • The crude product is purified using column chromatography to yield the final product, this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • High-Performance Liquid Chromatography (HPLC)

Below is a DOT script for a Graphviz diagram illustrating the general workflow for the synthesis and characterization of the target compound.

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (2-chloro-4,6-dimethylpyrimidine, benzene-1,4-diamine) reaction Buchwald-Hartwig Amination start->reaction Pd(OAc)2, Xantphos, NaOtBu, Toluene workup Reaction Workup and Purification reaction->workup product Final Product: N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine workup->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms hplc HPLC product->hplc

Figure 1: General workflow for the synthesis and characterization.

Potential Biological Activity and Signaling Pathways

Derivatives of 2-aminopyrimidine are of significant interest in medicinal chemistry due to their diverse biological activities. Many compounds with this scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[5] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

While the specific biological targets of this compound have not been explicitly identified in the searched literature, its structural similarity to known kinase inhibitors suggests it may target signaling pathways involved in cell proliferation and survival. One of the most prominent pathways targeted by similar pyrimidine derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6]

The EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[7] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), the EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[8][9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth. Small molecule inhibitors that compete with ATP for binding to the kinase domain of EGFR can block this signaling cascade.

The following DOT script generates a diagram of a simplified EGFR signaling pathway, which could be a potential target for this compound.

G Simplified EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Figure 2: Simplified EGFR signaling pathway.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a candidate for investigation in drug discovery programs. Based on the known biological activities of structurally related 2-aminopyrimidine derivatives, it is plausible that this compound may exhibit inhibitory activity against protein kinases, such as those in the EGFR signaling pathway. Further experimental validation is required to elucidate its precise mechanism of action and therapeutic potential. This guide provides a foundational resource for researchers interested in exploring the synthesis and biological evaluation of this and similar molecules.

References

Spectroscopic and Analytical Profile of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. The information is curated for researchers, scientists, and professionals in drug development, offering a centralized resource for analytical and structural characterization of this compound. The guide includes tabulated spectroscopic data, detailed experimental protocols, and a workflow diagram for chemical analysis.

Chemical and Physical Properties

This compound, with the molecular formula C12H14N4, is a chemical compound that can be utilized in the treatment of proliferative diseases.[1] It is also known by other names such as 2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine.[1][2]

PropertyValueSource
IUPAC Name This compoundPubChem[2]
Molecular Formula C12H14N4PubChem[2]
Molecular Weight 214.27 g/mol PubChem[2]
CAS Number 81261-93-0PubChem[2]
Appearance White to off-white crystalline powderLookChem[3]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific ¹H and ¹³C NMR data for this compound were not found in the provided search results, the following table outlines the expected chemical shifts based on the analysis of similar structures, such as aromatic amines and pyrimidine derivatives.[4][5][6][7]

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹H-NMR Aromatic protons (benzene ring)6.5 - 8.0
Pyrimidine ring proton6.0 - 7.0
Amine protons (-NH2, -NH-)3.0 - 5.0 (broad)
Methyl protons (-CH3)2.0 - 2.5
¹³C-NMR Aromatic carbons (benzene ring)110 - 150
Pyrimidine ring carbons150 - 170
Methyl carbons (-CH3)20 - 25

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Ionization ModeIonm/z
ESI+[M+H]⁺215.13

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum provides information about the functional groups present in the molecule. The expected absorption bands for this compound are listed below, based on typical values for pyrimidine and aromatic amine compounds.[8][9][10]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (methyl)Stretching2850 - 2950
C=N (pyrimidine ring)Stretching1600 - 1650
C=C (aromatic ring)Stretching1450 - 1600
C-NStretching1200 - 1350

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While specific data for the target compound is not available, aromatic compounds like this typically exhibit absorption maxima in the UV range.

Solventλmax (nm)
Ethanol/Methanol250 - 350

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is a general guideline for the analysis of aromatic amines.[4][11][12][13][14]

  • Sample Preparation:

    • Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[11]

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11]

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[11]

    • Transfer the solution to a clean 5 mm NMR tube.[11]

  • Instrumentation:

    • A Bruker Avance DRX 500 FT NMR spectrometer or equivalent, operating at 500.13 MHz for ¹H and 125.76 MHz for ¹³C.[4]

  • Data Acquisition:

    • Record spectra at a constant temperature, typically 303 K.[4]

    • Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

    • Acquire spectra with appropriate pulse sequences and relaxation delays to ensure accurate integration and resolution.

3.2 Mass Spectrometry (MS)

The following is a general protocol for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of pyrimidine derivatives.[15][16][17][18][19]

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a solvent such as methanol or acetonitrile.[15][18]

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the initial mobile phase.[15][18]

    • Filter the final solution to remove any particulates before injection.[18]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[15]

    • Mobile Phase A: 0.1% formic acid in water.[15]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[15]

    • Gradient: A linear gradient from 5% to 95% B over a suitable time, for example, 10 minutes.[15]

    • Flow Rate: 0.3 mL/min.[15]

    • Column Temperature: 40 °C.[15]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]

    • Scan Range: m/z 100-800.[15]

    • Capillary Voltage: 3.5 kV.[15]

    • Source Temperature: 120 °C.[15]

    • Desolvation Temperature: 350 °C.[15]

3.3 Infrared (IR) Spectroscopy

This protocol outlines the general procedure for Fourier Transform Infrared (FTIR) analysis.[8][9]

  • Sample Preparation:

    • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Analysis synthesis Compound Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification sample_prep Sample Preparation (Dissolution, Pelletizing) purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ms Mass Spectrometry (LC-MS) sample_prep->ms ir IR Spectroscopy (FTIR) sample_prep->ir uv_vis UV-Vis Spectroscopy sample_prep->uv_vis data_processing Data Processing and Interpretation nmr->data_processing ms->data_processing ir->data_processing uv_vis->data_processing structure_elucidation Structure Elucidation and Confirmation data_processing->structure_elucidation report Technical Report Generation structure_elucidation->report

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

In-depth Technical Guide on N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a chemical compound featuring a benzene ring linked to a dimethylpyrimidine group via an amine bridge. While this specific molecule is listed in chemical databases and is commercially available as a fine chemical intermediate, a comprehensive review of publicly available scientific literature, including peer-reviewed journals and patent databases, reveals a significant lack of in-depth research on its synthesis, biological activity, and mechanism of action.

One source briefly notes its potential application in the treatment of proliferative diseases, however, this claim is not substantiated with detailed experimental data or peer-reviewed studies. The broader class of 2-aminopyrimidine derivatives has been extensively investigated for a variety of therapeutic applications, particularly as kinase inhibitors in oncology. These related compounds have shown promise in targeting various signaling pathways implicated in cancer cell growth and survival. However, specific biological data and detailed experimental protocols for this compound are not available in the current body of scientific literature.

This guide, therefore, serves to highlight the current knowledge gap regarding this specific molecule and provides a foundational context based on the activities of structurally related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented below. This information is primarily sourced from chemical databases and supplier specifications.

PropertyValueSource
CAS Number 81261-93-0--INVALID-LINK--
Molecular Formula C12H14N4--INVALID-LINK--
Molecular Weight 214.27 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder-
Purity ≥99%-
Storage Store in a cool, dry place at 2-8°C-

Synthesis

A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound. In the case of this compound, a potential synthetic pathway could involve the reaction of a substituted guanidine with acetylacetone.

Below is a conceptual workflow for the synthesis. Please note this is a generalized representation and not a validated experimental protocol.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Substituted_Guanidine Substituted Guanidine (e.g., N-(4-aminophenyl)guanidine) Condensation Condensation Reaction (with base catalysis) Substituted_Guanidine->Condensation Acetylacetone Acetylacetone Acetylacetone->Condensation Target_Compound N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine Condensation->Target_Compound

Caption: Conceptual workflow for the synthesis of the target compound.

Biological Activity and Mechanism of Action

As of the date of this review, there are no published studies detailing the biological activity or mechanism of action of this compound. The brief mention of its potential use in treating proliferative diseases suggests a possible role as an anticancer agent, which is consistent with the known activities of many 2-aminopyrimidine derivatives.

Many compounds with a 2-aminopyrimidine scaffold have been identified as potent inhibitors of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Therefore, it is plausible that this compound could exert its effects by targeting one or more kinase signaling pathways.

A hypothetical signaling pathway that is often targeted by 2-aminopyrimidine-based kinase inhibitors is depicted below. This diagram is for illustrative purposes only and does not represent experimentally validated data for the specific compound of interest.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade_1 Kinase A RTK->Kinase_Cascade_1 Activates Kinase_Cascade_2 Kinase B Kinase_Cascade_1->Kinase_Cascade_2 Activates Effector_Protein Effector Protein Kinase_Cascade_2->Effector_Protein Activates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine (Hypothetical Target) Inhibitor->Kinase_Cascade_1 Inhibits

Caption: Hypothetical kinase signaling pathway potentially targeted.

Conclusion and Future Directions

Given the established therapeutic potential of the broader class of 2-aminopyrimidine derivatives, particularly in oncology, this compound represents an under-investigated molecule that may possess interesting biological activities.

Future research should focus on:

  • Developing and publishing a robust and scalable synthetic protocol.

  • Screening the compound against a panel of cancer cell lines and relevant kinase targets to identify any potential therapeutic efficacy.

  • If activity is observed, elucidating the specific mechanism of action through detailed biochemical and cellular assays.

Such studies are essential to unlock the potential of this compound and to determine if it warrants further investigation as a lead compound in drug discovery and development programs. Researchers in the fields of medicinal chemistry and chemical biology are encouraged to explore this data gap.

Technical Guide: Physicochemical Properties of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a substituted diamine containing both a pyrimidine and a benzene ring system. This guide provides a summary of its known physical and chemical characteristics, outlines experimental protocols for determining key physical properties, and presents logical workflows relevant to its characterization and potential applications in research and drug development.

Chemical and Physical Properties

The available data for this compound is summarized below. It is important to note that while basic identifiers and computed properties are available, experimentally determined physical constants such as melting and boiling points are not consistently reported in publicly available literature.

Table 1: Summary of Physical and Chemical Data

PropertyValueSource
Chemical Formula C₁₂H₁₄N₄PubChem[1]
Molecular Weight 214.27 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Appearance White to off-white crystalline powderCommercial Supplier[2]
CAS Number 81261-93-0, 99931-82-5PubChem, ChemicalBook[1][3][4]
Storage Store in a cool, dry place at 2-8°CCommercial Supplier[2]

Note on CAS Numbers: Multiple CAS numbers have been associated with this compound, which may indicate different salt forms or isomers. Researchers should verify the specific identity of their sample.

Experimental Protocols

Detailed experimental procedures are crucial for the accurate characterization of any chemical compound. Below are standard protocols for determining melting point and solubility, which can be applied to this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Principle: The temperature at which a solid transitions to a liquid is measured. For a pure substance, this transition occurs over a narrow range.

Apparatus:

  • Melting point apparatus (e.g., DigiMelt, Mel-Temp)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, grind the crystalline sample using a clean, dry mortar and pestle.[5]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The sample height should be approximately 2-3 mm.[6][7]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to determine a rough range.[6]

    • For an accurate measurement, use a fresh sample and heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[7]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

Solubility Assessment

Understanding the solubility of a compound is critical for its formulation and biological testing.

Principle: A systematic approach is used to determine the solubility of the compound in a range of common solvents.

Apparatus:

  • Small test tubes

  • Vortex mixer

  • Graduated pipettes or micropipettes

  • Analytical balance

Solvents:

  • Water (deionized)

  • 5% HCl (aqueous)

  • 5% NaOH (aqueous)

  • 5% NaHCO₃ (aqueous)

  • Ethanol

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

Procedure (Qualitative):

  • Add approximately 10-20 mg of the compound to a series of test tubes.

  • To each tube, add 1 mL of a different solvent.

  • Vortex each tube vigorously for 30-60 seconds.

  • Visually inspect for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved or forms a suspension, it is considered insoluble.

  • For compounds insoluble in water, their solubility in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively.[8]

Procedure (Quantitative - "Excess Solid" Method):

  • Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the solution to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[9] This concentration represents the solubility of the compound in that solvent at that temperature.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate logical workflows for the characterization and potential investigation of this compound.

G cluster_0 Physicochemical Characterization Workflow A Obtain Sample of This compound B Purity Assessment (e.g., HPLC, LC-MS) A->B C Structural Confirmation (NMR, IR, Mass Spec) A->C D Melting Point Determination B->D If pure C->D E Solubility Profiling (Aqueous & Organic Solvents) D->E F LogP Determination (Lipophilicity) D->F G cluster_1 Hypothetical Biological Screening Pathway start This compound kinase_assay Kinase Inhibition Assays (e.g., EGFR, VEGFR) start->kinase_assay cell_prolif Cell Proliferation Assays (e.g., MTT, BrdU) start->cell_prolif in_vitro In Vitro ADME (e.g., Microsomal Stability, Permeability) start->in_vitro hit_id Hit Identification kinase_assay->hit_id cell_prolif->hit_id in_vitro->hit_id lead_opt Lead Optimization hit_id->lead_opt If active & good profile

References

Navigating the Safe Handling of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine (CAS No: 1047563-51-7). Due to the limited availability of specific toxicological data for this compound, this guide incorporates information from structurally related compounds to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

A summary of the known and computed physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₁₂H₁₄N₄PubChem[1]
Molecular Weight 214.27 g/mol PubChem[1]
Appearance White to off-white crystalline powderChemical Supplier Data
Storage Temperature 2-8°CChemical Supplier Data

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, based on information from the European Chemicals Agency (ECHA) C&L Inventory.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation

Toxicological Data

TestSpeciesRouteValueSource
LD50RatOral80 mg/kgNLM (for p-phenylenediamine)
LD50RabbitDermal>7940 mg/kg bwAICIS (for p-phenylenediamine)[2]

Note: This data is for a related compound and should be used as a conservative estimate of the potential toxicity of this compound.

Experimental Protocols: Safe Handling Workflow

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and ensure a safe working environment.

SafeHandlingWorkflow cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal cluster_emergency Emergency Procedures Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store at 2-8°C in a Designated, Ventilated Area Inspect->Store If Intact PPE Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid Compound FumeHood->Weighing Dissolving Prepare Solution Weighing->Dissolving Experiment Conduct Experiment Dissolving->Experiment WasteCollection Collect Waste in a Labeled, Sealed Container WasteStorage Store Waste in a Designated Satellite Area WasteCollection->WasteStorage WasteDisposal Dispose of Waste via Certified Hazardous Waste Vendor WasteStorage->WasteDisposal Spill Small Spill: Absorb with Inert Material, Clean Area, and Dispose as Hazardous Waste Exposure Skin/Eye Contact: Flush with Water for 15 mins, Seek Medical Attention IngestionInhalation Ingestion/Inhalation: Move to Fresh Air, Seek Immediate Medical Attention

Caption: Standard laboratory workflow for safely handling this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table details the recommended PPE.

Body PartEquipmentSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves.
Eyes/Face Safety goggles and/or face shieldShould be worn at all times.
Body Laboratory coatFully buttoned.
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or if aerosolization is possible.

First-Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are essential to prevent contamination and accidental exposure.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store at the recommended temperature of 2-8°C.

Disposal:

  • Dispose of waste and contaminated materials in accordance with federal, state, and local regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Waste should be handled by a licensed professional waste disposal service.[3][4]

Spill and Leak Procedures

In the event of a spill or leak, follow these procedures:

  • Small Spills:

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the contaminated material in a suitable, labeled container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area.

    • Contact your institution's environmental health and safety department immediately.

This guide is intended to provide essential safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and are familiar with their institution's specific safety protocols. Always consult the most up-to-date Safety Data Sheet from your supplier before use.

References

A Technical Guide to Unlocking the Therapeutic Potential of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines potential research avenues for the novel compound N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine, positioning it as a promising candidate for kinase inhibitor development. Given the limited publicly available data on this specific molecule, this guide provides a comprehensive, hypothesis-driven framework for its synthesis, characterization, and preclinical evaluation.

Introduction: The Promise of a Privileged Scaffold

This compound is a small molecule incorporating a 2-aminopyrimidine core structure. This heterocyclic moiety is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the adenine ring of ATP, enabling it to bind to the hinge region of kinase active sites.[1] Consequently, 2-aminopyrimidine derivatives have been extensively developed as potent inhibitors of various protein kinases, leading to several FDA-approved drugs for the treatment of cancer and other diseases.[1][2][3]

The structure of this compound suggests a strong potential for it to function as a kinase inhibitor. This guide proposes a systematic research workflow to explore this potential, from chemical synthesis and in vitro profiling to in vivo efficacy studies.

Synthesis and Characterization

A plausible and efficient synthetic route for this compound is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[4][5][6] This approach would involve the coupling of 2-chloro-4,6-dimethylpyrimidine with benzene-1,4-diamine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-chloro-4,6-dimethylpyrimidine Catalyst Palladium Catalyst (e.g., Pd2(dba)3) Product N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine R1->Product Buchwald-Hartwig Amination R2 Benzene-1,4-diamine R2->Product Buchwald-Hartwig Amination Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, EA) Purification->Characterization

Caption: Proposed synthetic workflow for the target compound. (Within 100 characters)
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), benzene-1,4-diamine (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis (EA).

Research Area 1: Kinase Inhibition Profiling

The primary hypothesis is that this compound functions as a kinase inhibitor. A logical first step is to screen the compound against a broad panel of kinases to identify potential targets.

G Compound Test Compound Screening Broad Kinase Panel Screen (e.g., 400+ kinases) Single High Concentration Compound->Screening Data_Analysis Data Analysis: Identify Hits (% Inhibition > 50%) Screening->Data_Analysis Hit_Kinases Hit Kinases (e.g., VEGFR2, FGFR1, AURKA) Data_Analysis->Hit_Kinases IC50_Assay Dose-Response Assay (IC50 Determination) Hit_Kinases->IC50_Assay IC50_Values Quantitative Potency (IC50 Values) IC50_Assay->IC50_Values

Caption: Workflow for kinase inhibitor screening and profiling. (Within 100 characters)
Data Presentation: Hypothetical Kinase Profiling Data

Table 1: Initial Kinase Panel Screen (Hypothetical Results at 10 µM)

Kinase Target Family % Inhibition
VEGFR2 TK 95%
FGFR1 TK 88%
PDGFRβ TK 75%
Aurora A S/T K 92%
Aurora B S/T K 85%
CDK2 CMGC 15%

| PI3Kα | Lipid | 8% |

Table 2: IC₅₀ Values for Hit Kinases (Hypothetical Data)

Kinase Target IC₅₀ (nM)
VEGFR2 15
FGFR1 45
PDGFRβ 150
Aurora A 25

| Aurora B | 60 |

Experimental Protocol: Kinase Activity Assay (Luminescent ADP Detection)

This protocol is based on the principle of the ADP-Glo™ Kinase Assay.[7]

  • Kinase Reaction:

    • Set up kinase reactions in a 96-well or 384-well plate. Each reaction should contain the specific kinase, its substrate, ATP at a concentration near its Kₘ, and the test compound at various concentrations (for IC₅₀ determination) or a single concentration (for initial screening).

    • Include positive controls (no inhibitor) and negative controls (no kinase).

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The light signal is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Research Area 2: In Vitro Cellular Evaluation

Following the identification of target kinases, the next step is to assess the compound's effect on cancer cells. This involves evaluating its anti-proliferative activity and confirming its mechanism of action within a cellular context.

Proposed Signaling Pathways for Investigation

Based on the hypothetical kinase screen, VEGFR2 and Aurora A are strong potential targets. Inhibiting these kinases would disrupt critical cancer-promoting pathways.[8][9][10][11][12][13][14][15][16]

G cluster_VEGFR2 VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT Proliferation Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Test Compound Inhibitor->VEGFR2

Caption: Potential inhibition of the VEGFR2 signaling pathway. (Within 100 characters)

G cluster_AuroraA Aurora A Signaling AuroraA Aurora A Mitotic_Entry Mitotic Entry AuroraA->Mitotic_Entry Spindle_Assembly Spindle Assembly AuroraA->Spindle_Assembly TPX2 TPX2 TPX2->AuroraA PLK1 PLK1 PLK1->AuroraA CDK1 CDK1 CDK1->AuroraA Cell_Division Cell Division Mitotic_Entry->Cell_Division Spindle_Assembly->Cell_Division Inhibitor Test Compound Inhibitor->AuroraA

Caption: Potential inhibition of the Aurora A kinase pathway. (Within 100 characters)
Data Presentation: Hypothetical Cellular Assay Data

Table 3: Anti-proliferative Activity (IC₅₀) in Cancer Cell Lines (Hypothetical Data)

Cell Line Cancer Type Key Pathway Dependency IC₅₀ (µM)
HUVEC Normal Angiogenesis 0.05
A549 Lung Cancer FGFR driven 1.5
MCF-7 Breast Cancer PI3K pathway 5.2
HeLa Cervical Cancer Aurora kinase active 0.25

| HT-29 | Colon Cancer | VEGFR expression | 0.15 |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours. Include vehicle-only controls.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37 °C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting viability against the log of the compound concentration.

Experimental Protocol: Western Blotting for Pathway Analysis

Western blotting can be used to detect changes in protein phosphorylation, confirming target engagement and pathway modulation.[20][21][22]

  • Sample Preparation: Culture cells and treat them with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electro-transfer apparatus.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-VEGFR2, total VEGFR2, phospho-Histone H3, total Histone H3, or β-actin as a loading control) overnight at 4 °C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation or expression levels.

Research Area 3: In Vivo Preclinical Evaluation

Promising compounds from in vitro studies should be advanced to in vivo models to assess their anti-tumor efficacy and tolerability in a whole-organism setting. The human tumor xenograft model is a standard for this purpose.[23][24][25][26][27]

G Cell_Implant Implant Human Cancer Cells into Immunodeficient Mice Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Cell_Implant->Tumor_Growth Randomization Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administer Test Compound & Vehicle (e.g., Daily, Oral Gavage) Randomization->Treatment Monitoring Monitor Tumor Volume, Body Weight, & Health Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI), Biomarker Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo tumor xenograft study. (Within 100 characters)
Data Presentation: Hypothetical In Vivo Efficacy Data

Table 4: Tumor Growth Inhibition in HT-29 Xenograft Model (Hypothetical Data)

Treatment Group Dose (mg/kg, p.o.) Mean Final Tumor Volume (mm³) % TGI (Tumor Growth Inhibition)
Vehicle Control - 1550 ± 210 -
Compound A 10 980 ± 150 36.8%
Compound A 30 540 ± 95 65.2%

| Compound A | 100 | 210 ± 55 | 86.5% |

Experimental Protocol: Subcutaneous Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HT-29 cells) into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment and control groups.

  • Treatment Administration: Administer the test compound (formulated in an appropriate vehicle) and the vehicle control to their respective groups. Dosing can be performed via various routes (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Tumors can be used for further analysis, such as Western blotting or immunohistochemistry, to assess target modulation.

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, primarily due to its 2-aminopyrimidine scaffold, which is a hallmark of numerous kinase inhibitors. The proposed research framework provides a logical and comprehensive pathway to investigate its potential as an anti-cancer agent. Positive results in the outlined kinase and cellular assays would warrant progression into lead optimization programs. Future research should focus on structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology profiling to develop a viable clinical candidate.

References

Technical Guide: Solubility Profile of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information regarding the solubility profile of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine (CAS No. 81261-93-0). Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on the general solubility characteristics of structurally related aromatic amines, detailed experimental protocols for solubility determination, and a discussion of potential biological activities based on analogous compounds. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Introduction to this compound

This compound is a chemical compound containing a pyrimidine ring linked to a benzene-1,4-diamine moiety. Its chemical structure suggests potential applications in medicinal chemistry, particularly in the development of kinase inhibitors, as similar scaffolds have shown such activity. A thorough understanding of its solubility is critical for any further development, including formulation, in vitro and in vivo testing.

Chemical Structure:

Solubility Profile

General Solubility of Aromatic Amines:

  • Aqueous Solubility: Aromatic amines, particularly those with larger carbon skeletons, tend to have low aqueous solubility. The presence of two amine groups and the nitrogen atoms in the pyrimidine ring may slightly increase polarity and the potential for hydrogen bonding, but overall, low water solubility is expected.

  • Organic Solvent Solubility: Compounds of this nature are generally soluble in polar organic solvents.

  • pH-Dependent Solubility: The presence of basic amine groups suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the amine groups will be protonated, forming salts that are likely to be more water-soluble.

Predicted Solubility Data

While experimental data is unavailable, computational tools can predict solubility parameters. It is important to note that these are theoretical values and should be confirmed experimentally.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Notes
Molecular Weight 214.27 g/mol
logP ~2.5 - 3.5 Indicates moderate lipophilicity, suggesting lower aqueous solubility.
pKa (most basic) ~4.5 - 5.5 Prediction for the aniline-like amine.

| pKa (second basic) | ~2.0 - 3.0 | Prediction for the pyrimidine ring nitrogen. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility profile of this compound, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the gold standard.

Methodology:

  • Compound Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Standard Curve: Prepare a standard curve of the compound in the same solvent to accurately quantify the solubility.

Kinetic (High-Throughput) Solubility Assay

This method is often used in early drug discovery for rapid screening of a large number of compounds.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent, typically DMSO.

  • Serial Dilution: Add a small volume of the DMSO stock solution to a series of aqueous buffers (e.g., PBS at different pH values) in a microplate format.

  • Incubation: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.

  • Precipitate Detection: Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the samples and then quantifying the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or LC-MS.

Potential Biological Activity and Signaling Pathways

While no specific biological targets for this compound have been reported, the 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases such as cancer.

Hypothetical Kinase Inhibition Pathway

Given the structural similarities to known kinase inhibitors, it is plausible that this compound could act as an ATP-competitive inhibitor of one or more protein kinases. The diagram below illustrates a generalized signaling pathway that could be inhibited by such a compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Ligand Growth Factor Ligand->RTK Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Compound N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine Compound->Raf Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a common cancer-related signaling cascade. The hypothetical action of this compound is shown as an inhibitor of a kinase (in this example, Raf) within this pathway, thereby blocking downstream signaling that leads to cell proliferation and survival.

Experimental Workflow for Biological Activity Screening

To investigate the potential biological activity of this compound as a kinase inhibitor, the following workflow is proposed.

G A Compound Synthesis and Purification B Biochemical Kinase Panel Screen (e.g., 96-well format) A->B Test at a single high concentration C Determine IC50 for 'Hit' Kinases B->C Identify potent targets D Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) C->D Select relevant cell lines E Western Blot Analysis to Confirm Pathway Inhibition D->E Confirm mechanism of action F In Vivo Efficacy Studies (e.g., Xenograft models) E->F Evaluate in a biological system

Caption: Workflow for kinase inhibitor drug discovery.

Conclusion

While specific experimental data on the solubility and biological activity of this compound is currently lacking in the public domain, this technical guide provides a framework for its investigation. Based on its chemical structure, it is predicted to have low aqueous solubility that is pH-dependent and better solubility in organic solvents. The provided experimental protocols offer robust methods for determining its precise solubility profile. Furthermore, the structural similarity to known kinase inhibitors suggests a potential therapeutic application that warrants further investigation through the proposed biological screening workflow. The information and methodologies presented herein are intended to facilitate future research and development of this compound.

Methodological & Application

Application Notes and Protocols for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a versatile bifunctional molecule increasingly utilized in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a primary aromatic amine and a substituted pyrimidine ring, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organic molecules, including kinase inhibitors and other biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this diamine in key organic reactions.

Chemical and Physical Properties

PropertyValue
CAS Number 81261-93-0
Molecular Formula C₁₂H₁₄N₄
Molecular Weight 214.27 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥99%
Storage Store in a cool, dry place at 2-8°C, protected from light

Applications in Organic Synthesis

This compound serves as a key intermediate in the synthesis of a variety of organic compounds. The presence of two distinct nucleophilic nitrogen atoms—the primary aniline amine and the pyrimidine ring nitrogen—allows for selective functionalization. The primary aromatic amine is particularly reactive towards electrophiles, making it an ideal site for acylation, sulfonylation, and urea formation.

Acylation Reactions

The primary amino group of this compound can be readily acylated with acyl chlorides or carboxylic acids (using a coupling agent) to form the corresponding amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including analogues of the kinase inhibitor imatinib.

General Reaction Scheme:

G cluster_0 Acylation of this compound reactant1 This compound reaction_point + reactant1->reaction_point reactant2 R-COCl (Acyl Chloride) reactant2->reaction_point product N-(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)amide reagents Base (e.g., Pyridine, Et3N) Solvent (e.g., DCM, THF) reaction_point->product reaction_point->reagents

Figure 1. General workflow for the acylation of the diamine.

Experimental Protocol: Synthesis of N-(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)acetamide

This protocol describes the acetylation of the primary amino group.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine to the stirred solution.

  • Slowly add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired acetamide.

Quantitative Data for Acylation Reactions (Representative Examples):

Acylating AgentProductYield (%)Reference
Phenylacetyl chlorideN-(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)-2-phenylacetamide~85%Hypothetical, based on similar reactions
Benzoyl chlorideN-(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)benzamide~90%Hypothetical, based on similar reactions
Urea Formation

The primary amine can react with isocyanates to form urea derivatives. This is another common transformation in the synthesis of biologically active molecules.

General Reaction Scheme:

G cluster_1 Urea Formation from this compound reactant1 This compound reaction_point + reactant1->reaction_point reactant2 R-NCO (Isocyanate) reactant2->reaction_point product N-substituted-N'-(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)urea solvent Solvent (e.g., THF, DCM) reaction_point->product reaction_point->solvent

Figure 2. General workflow for urea formation.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)urea

Materials:

  • This compound (1.0 eq)

  • 4-Chlorophenyl isocyanate (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware and magnetic stirrer.

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous THF.

  • To the stirred solution, add 4-chlorophenyl isocyanate portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. A precipitate may form as the reaction progresses.

  • Upon completion, filter the solid product and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired urea.

Quantitative Data for Urea Formation (Representative Examples):

IsocyanateProductYield (%)Reference
Phenyl isocyanate1-(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)-3-phenylurea>90%Hypothetical, based on similar reactions[1]
3-Trifluoromethylphenyl isocyanate1-(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea>90%Hypothetical, based on similar reactions[1]

Signaling Pathway Context: Kinase Inhibitors

Many derivatives of this compound are designed as kinase inhibitors. These molecules typically function by competing with ATP for the binding site on the kinase, thereby inhibiting its enzymatic activity and blocking downstream signaling pathways that are often dysregulated in diseases like cancer.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse leads to Inhibitor N1-Aryl-N4-(pyrimidin-2-yl)benzene-1,4-diamine Derivative Inhibitor->Kinase inhibits

Figure 3. Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo selective N-functionalization at the primary aromatic amine makes it a key intermediate for the construction of a wide range of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its synthetic utility. Researchers are encouraged to adapt and optimize these methods for their specific synthetic targets.

References

Application Notes and Protocols: N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N1-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine as a key building block in the synthesis of potent and selective kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established hinge-binding motif found in numerous FDA-approved kinase inhibitors.[1] This document outlines synthetic protocols, potential biological targets, and presents representative data for novel kinase inhibitors derived from this versatile scaffold.

Introduction to this compound in Kinase Inhibitor Design

This compound is an attractive starting material for the synthesis of kinase inhibitors. The core structure possesses key features for effective kinase inhibition:

  • 2-Aminopyrimidine Moiety: This group acts as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase ATP-binding pocket.[1]

  • 1,4-Diamine Benzene Ring: The para-substituted diamine provides a vector for the introduction of various substituents to explore the solvent-exposed region of the kinase domain, enabling modulation of potency and selectivity. The primary amine serves as a key functional group for coupling with various carboxylic acids or other electrophilic partners.

This building block is particularly useful for developing inhibitors targeting receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation and angiogenesis, such as EGFR, VEGFR, and PDGFR.[2]

Synthesis of Kinase Inhibitors: Experimental Protocols

The primary amino group on the phenyl ring of this compound is a versatile handle for synthetic elaboration, most commonly through amide bond formation.

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol describes a standard method for the coupling of a carboxylic acid to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (HOBt) as an additive to minimize racemization and improve efficiency.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the desired carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

This protocol is suitable for the synthesis of N-aryl derivatives by coupling an aryl halide with the primary amine of this compound.

Materials:

  • This compound

  • Aryl halide (bromide or iodide)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.1 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data: In Vitro Kinase Inhibitory Activity

A series of hypothetical kinase inhibitors derived from this compound were evaluated for their inhibitory activity against a panel of cancer-relevant kinases. The IC50 values, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. This data is representative of the potential activity of compounds derived from this scaffold.

Compound IDR-GroupEGFR IC50 (nM)VEGFR2 IC50 (nM)PDGFRβ IC50 (nM)
DMP-001 4-methoxybenzoyl75150200
DMP-002 3-chloro-4-fluorobenzoyl255080
DMP-003 4-(N-methylpiperazin-1-yl)benzoyl153045
DMP-004 Pyridine-4-carbonyl90180250
DMP-005 4-(dimethylamino)benzoyl50100120
Sunitinib (Reference)>100092
Gefitinib (Reference)2>1000>1000

Data is hypothetical and for illustrative purposes.

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathway

The synthesized kinase inhibitors are designed to target Receptor Tyrosine Kinase (RTK) signaling pathways, which are frequently dysregulated in cancer. The diagram below illustrates a simplified RTK signaling cascade.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activates Adaptor Adaptor Proteins (e.g., Grb2, Shc) Dimerization->Adaptor Recruits RAS RAS Adaptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Regulates Inhibitor DMP-Series Inhibitor Inhibitor->Dimerization Inhibits (ATP Competition) Experimental_Workflow start Start: N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine synthesis Synthesis of Derivatives (e.g., Amide Coupling) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Kinase Assay (IC50 Determination) characterization->screening cell_based Cell-Based Assays (Proliferation, Apoptosis) screening->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar optimization Lead Optimization sar->optimization

References

"application of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: December 2025

Application of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine in Medicinal Chemistry

Application Note ID: AN-DM-2025-01

Introduction

This compound is a heterocyclic organic compound featuring a 2-aminopyrimidine core linked to a p-phenylenediamine moiety. While direct therapeutic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are of significant interest in medicinal chemistry. The 2-aminopyrimidine scaffold is a well-established "privileged" structure in drug discovery, forming the core of numerous clinically approved kinase inhibitors.[1][2][3] Consequently, this compound serves as a valuable synthetic intermediate and a molecular scaffold for the development of novel therapeutic agents, particularly for proliferative diseases.[4]

Potential as a Kinase Inhibitor Scaffold

The primary application of this compound in medicinal chemistry is as a starting material or building block for more complex molecules. The 2-aminopyrimidine portion can act as a hinge-binding motif, a critical interaction for inhibiting the activity of protein kinases.[2] The free primary amine on the phenyl ring provides a convenient attachment point for introducing various side chains to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives built upon this scaffold could potentially target a range of kinases implicated in oncology and inflammatory diseases, such as:

  • Janus Kinases (JAKs)

  • Cyclin-Dependent Kinases (CDKs)[5]

  • Src Family Kinases (e.g., Lck)[6]

  • Discoidin Domain Receptors (DDRs)[2]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)[7]

The dysregulation of these kinase-mediated signaling pathways is a hallmark of many cancers and autoimmune disorders.

Physicochemical and Safety Data

A summary of the key properties and hazard information for this compound is presented below.

PropertyValueReference
IUPAC Name This compound[8]
CAS Number 81261-93-0[9]
Molecular Formula C₁₂H₁₄N₄[8]
Molecular Weight 214.27 g/mol [8]
Appearance White to off-white crystalline powder[9]
Application Fine chemical intermediate[9]
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis via nucleophilic aromatic substitution.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • p-Phenylenediamine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add p-phenylenediamine (1.2 equivalents) and dissolve it in NMP (approx. 5-10 mL per gram of the limiting reagent).

  • Add 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloro-4,6-dimethylpyrimidine) is consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Protocol 2: Acylation of this compound (Illustrative Application)

This protocol illustrates the use of the title compound as an intermediate to form an amide bond, a common step in constructing kinase inhibitors.

Materials:

  • This compound

  • An appropriate acid chloride (e.g., benzoyl chloride) (1.05 equivalents)

  • Pyridine or Triethylamine (TEA) (1.5 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add pyridine (1.5 equivalents) to the solution.

  • Cool the mixture in an ice bath to 0 °C.

  • Add the acid chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The resulting crude amide can be purified by recrystallization or silica gel chromatography.

Visualizations

experimental_workflow start_material 2-Chloro-4,6-dimethylpyrimidine + p-Phenylenediamine intermediate N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine start_material->intermediate Protocol 1: Nucleophilic Aromatic Substitution final_product Potential Kinase Inhibitor Scaffold intermediate->final_product Protocol 2: Acylation reagent R-COCl (Acid Chloride) reagent->final_product

Caption: Synthetic workflow for this compound and its subsequent acylation.

signaling_pathway cluster_n Nucleus receptor Cytokine Receptor jak JAK2 receptor->jak Cytokine Binding stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Inflammation) stat_dimer->transcription Binds DNA inhibitor Hypothetical Inhibitor (Derived from Scaffold) inhibitor->jak Inhibition

Caption: Potential targeting of the JAK/STAT signaling pathway by a hypothetical inhibitor.

References

Application Notes and Protocols: N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine as a key building block in the development of novel anticancer agents. The protocols and data presented are based on established synthetic strategies for structurally related compounds, particularly analogues of the tyrosine kinase inhibitor, Imatinib. This scaffold is pivotal in targeting aberrant signaling pathways implicated in various malignancies.

Introduction

This compound serves as a crucial scaffold in the synthesis of a class of compounds known as 2-phenylaminopyrimidine derivatives. This structural motif is the cornerstone of several targeted anticancer therapies, most notably Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase. The pyrimidine and aniline moieties of this diamine are essential for binding to the ATP-binding pocket of various kinases, thereby inhibiting their catalytic activity and downstream signaling pathways that drive cancer cell proliferation and survival. Modifications of the core structure of this compound allow for the generation of a diverse library of compounds with the potential for improved potency, selectivity, and pharmacokinetic profiles.

Data Presentation: Anticancer Activity of Structurally Related Compounds

The following table summarizes the in vitro anticancer activity (IC50 values) of novel Imatinib derivatives, which share a similar 2-phenylaminopyrimidine core with compounds that can be synthesized from this compound. These derivatives were evaluated against a panel of human cancer cell lines.

Compound IDCancer Cell LineTarget PathwayIC50 (µM)Reference
Imatinib K562 (CML)BCR-ABL0.35[1]
Jurkat (T-ALL)-1.87[1]
Nalm-6 (B-ALL)-3.45[1]
Molt-4 (T-ALL)-1.98[1]
Compound 9 K562 (CML)BCR-ABL0.45[1]
Jurkat (T-ALL)-2.15[1]
Nalm-6 (B-ALL)-1.64[1]
Molt-4 (T-ALL)-2.05[1]
Compound 10 K562 (CML)BCR-ABL0.38[1]
Jurkat (T-ALL)-1.95[1]
Nalm-6 (B-ALL)-3.51[1]
Molt-4 (T-ALL)-2.11[1]
Compound 4a K562 (CML)BCR-ABL~7-14[2]
Compound 4b K562 (CML)BCR-ABL6.7[2]
Compound 4f MCF-7 (Breast)-1.63[3]
Compound 4i MCF-7 (Breast)-1.84[3]
A549 (Lung)-2.31[3]
Caco2 (Colon)-4.99[3]

CML: Chronic Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia; B-ALL: B-cell Acute Lymphoblastic Leukemia.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of anticancer agents derived from this compound, based on methodologies reported for structurally similar compounds.[1][2][3]

Protocol 1: Synthesis of N-Aryl-4-((4-methylpiperazin-1-yl)methyl)benzamide Derivatives

This protocol describes a two-step synthesis of a potential anticancer agent starting from this compound.

Step 1: Amide Coupling

  • To a solution of this compound (1 equivalent) in an anhydrous solvent such as chloroform or THF, add a suitable substituted benzoyl chloride (1.1 equivalents).

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the corresponding amide intermediate.

Step 2: Nucleophilic Substitution

  • The amide intermediate from Step 1 (1 equivalent) is dissolved in a suitable solvent like dichloromethane.

  • N-methylpiperazine (1.2 equivalents) is added to the solution.

  • The reaction mixture is stirred at room temperature overnight.

  • The solvent is evaporated, and the residue is purified by recrystallization or column chromatography to obtain the final product.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., K562, MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are treated with various concentrations of the compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Data Analysis: The formazan crystals are dissolved in 100 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.

Visualizations

Logical Workflow for Synthesis of Anticancer Agents

G cluster_synthesis Synthetic Pathway cluster_evaluation Biological Evaluation start N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine intermediate Amide Intermediate start->intermediate Amide Coupling (Step 1) reagent1 Substituted Benzoyl Chloride reagent1->intermediate product Final Anticancer Agent intermediate->product Nucleophilic Substitution (Step 2) reagent2 N-methylpiperazine reagent2->product assay MTT Assay on Cancer Cell Lines product->assay data IC50 Value Determination assay->data

Caption: A generalized workflow for the synthesis and evaluation of anticancer agents.

BCR-ABL Signaling Pathway Inhibition

G cluster_pathway BCR-ABL Signaling Pathway BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->pSubstrate Downstream Downstream Signaling Cascades pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-Phenylaminopyrimidine Inhibitor Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway by 2-phenylaminopyrimidine derivatives.

References

Synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-aryl-2-aminopyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their presence in a variety of biologically active compounds. Notably, this structural motif is a key component in several kinase inhibitors used in oncology. The synthesis of analogs of N1-(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. These compounds and their derivatives have been investigated for their potential as anticancer agents, kinase inhibitors, and modulators of other biological pathways.[1][2][3][4] This document provides detailed protocols for the synthesis of these analogs, primarily focusing on the Buchwald-Hartwig amination and Ullmann condensation reactions.

Synthetic Strategies

The formation of the C-N bond between the pyrimidine ring and the phenylenediamine is the key step in the synthesis of this compound and its analogs. Two of the most powerful and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination: This versatile cross-coupling reaction utilizes a palladium catalyst with a suitable phosphine ligand to form C-N bonds. It is known for its broad substrate scope and tolerance of various functional groups, often proceeding under milder conditions than the Ullmann condensation.

Ullmann Condensation: This classical method employs a copper catalyst to couple an aryl halide with an amine. While it often requires higher temperatures and stronger bases, it remains a valuable tool, particularly for large-scale syntheses.

Experimental Protocols

The following protocols are generalized for the synthesis of this compound analogs. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from the general procedure for the synthesis of N-arylpyrimidin-2-amine derivatives.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine (or other substituted 2-halopyrimidine)

  • Substituted benzene-1,4-diamine (e.g., p-phenylenediamine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu) or other suitable base

  • Anhydrous toluene or dioxane

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Addition of Reagents: To the flask, add the 2-chloro-4,6-dimethylpyrimidine (1.0 eq), the substituted benzene-1,4-diamine (1.0-1.2 eq), and the base (e.g., sodium tert-butoxide, 1.4-2.0 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) to the reaction mixture.

  • Reaction: Stir the mixture at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

Protocol 2: Ullmann Condensation

This protocol provides a general procedure for the copper-catalyzed synthesis of N-aryl amines.

Materials:

  • 2-Bromo-4,6-dimethylpyrimidine (or other substituted 2-halopyrimidine, with bromides and iodides being more reactive)

  • Substituted benzene-1,4-diamine

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., L-proline, 1,10-phenanthroline) (optional but recommended)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous Dimethylformamide (DMF) or other high-boiling polar solvent

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: In a dry Schlenk flask, under an inert atmosphere, combine CuI (5-10 mol%), the ligand (10-20 mol%, if used), and the base (e.g., K₂CO₃, 2.0 eq).

  • Addition of Reagents: Add the 2-bromo-4,6-dimethylpyrimidine (1.0 eq) and the substituted benzene-1,4-diamine (1.0-1.2 eq) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMF) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 100°C and 150°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite.

  • Extraction: Wash the filtrate with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography to yield the target compound.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of N-aryl-2-aminopyrimidine analogs based on literature precedents. The data for the specific synthesis of this compound is proposed based on these analogs.

EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-4,6-dimethylpyrimidinep-PhenylenediaminePd(OAc)₂/XantphosNaOtBuToluene1008-1270-85 (estimated)
22-Bromo-4,6-dimethylpyrimidinep-PhenylenediamineCuI/L-prolineK₂CO₃DMF12012-2460-75 (estimated)
32-ChloropyrimidineAnilinePd₂(dba)₃/BINAPCs₂CO₃Toluene1001695
42-BromopyridineAnilineCuI/1,10-phenanthrolineK₃PO₄DMF1102485

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of this compound analogs.

Synthetic_Workflow Start Starting Materials (2-Halo-4,6-dimethylpyrimidine, p-Phenylenediamine) Coupling C-N Cross-Coupling Reaction (Buchwald-Hartwig or Ullmann) Start->Coupling Workup Reaction Work-up (Extraction, Washing) Coupling->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product (this compound Analog) Purification->Product

Caption: General workflow for the synthesis of target analogs.

Buchwald-Hartwig Catalytic Cycle

The diagram below outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)(X)L_n OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R'R''NH PdAmine [Ar-Pd(II)(NHR'R'')L_n]X AmineCoord->PdAmine Deprotonation Deprotonation (Base) PdAmine->Deprotonation PdAmido Ar-Pd(II)(NR'R'')L_n Deprotonation->PdAmido RedElim Reductive Elimination PdAmido->RedElim Ar-NR'R'' RedElim->Pd0

References

Application Notes and Protocols: N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine as a Fluorescent Probe Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine is a versatile precursor for the development of novel fluorescent probes. Its chemical structure, featuring a diaminopyrimidine core, offers a foundation for creating sensors that can detect specific analytes or changes in the cellular microenvironment. The presence of a terminal primary amine on the phenyl ring provides a reactive handle for conjugation to various targeting moieties or for interaction with analytes, potentially modulating the molecule's fluorescence properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of "turn-on" fluorescent probes for cellular imaging and analysis.

The core principle of employing this compound as a fluorescent probe precursor lies in the modulation of its electronic properties. In its precursor form, the molecule may exhibit low intrinsic fluorescence due to quenching mechanisms. However, upon reaction or interaction of the terminal amine with a target analyte (e.g., reactive oxygen species, specific enzymes, or changes in pH), a change in the intramolecular charge transfer (ICT) characteristics can lead to a significant enhancement of fluorescence, creating a "turn-on" sensor.

Data Presentation

While specific photophysical data for this compound and its derivatives as fluorescent probes are not extensively available in the public domain, the following tables present hypothetical data based on the known properties of structurally similar aminopyrimidine-based fluorophores. These tables are intended to provide a framework for the expected performance of probes derived from this precursor.

Table 1: Hypothetical Photophysical Properties of a Probe Derived from this compound

PropertyValue (in PBS, pH 7.4)
Excitation Wavelength (λex)~380 nm
Emission Wavelength (λem)~460 nm
Molar Extinction Coefficient (ε)> 10,000 M⁻¹cm⁻¹
Quantum Yield (Φ) - Quenched< 0.05
Quantum Yield (Φ) - Activated> 0.4
Stokes Shift~80 nm

Table 2: Comparative Fluorescence Enhancement upon Analyte Detection

AnalyteFold-Increase in Fluorescence
Reactive Oxygen Species (ROS)> 20-fold
pH Change (7.4 to 5.0)> 15-fold
Specific Enzyme Activity> 10-fold
Non-specific interactions< 2-fold

Experimental Protocols

Protocol 1: Synthesis of a "Turn-On" Fluorescent Probe for Reactive Oxygen Species (ROS)

This protocol describes a general method for modifying the precursor to create a probe that fluoresces upon interaction with ROS. The terminal amine is reacted with a boronic ester, which quenches the fluorescence. In the presence of ROS, the boronic ester is cleaved, restoring the amine and "turning on" the fluorescence.

Materials:

  • This compound

  • 4-(Boc-aminomethyl)phenylboronic acid pinacol ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Coupling Reaction:

    • Dissolve this compound (1 mmol) and 4-(Boc-aminomethyl)phenylboronic acid pinacol ester (1.1 mmol) in anhydrous DCM (20 mL).

    • Add DCC (1.2 mmol) and a catalytic amount of DMAP.

    • Stir the reaction mixture at room temperature under an inert atmosphere for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Deprotection:

    • Dissolve the purified product from the previous step in DCM (10 mL).

    • Add TFA (2 mL) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the final probe.

Protocol 2: In Vitro Characterization of the ROS Probe

Materials:

  • Synthesized ROS probe

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) solution

  • Fluorometer

Procedure:

  • Prepare a 1 mM stock solution of the ROS probe in DMSO.

  • Prepare a series of dilutions of the probe in PBS (e.g., 1 µM, 5 µM, 10 µM).

  • Record the fluorescence spectrum (excitation at ~380 nm, emission scan from 400 to 600 nm) of the probe solutions.

  • To a solution of the probe (e.g., 5 µM in PBS), add a known concentration of H₂O₂ (e.g., 100 µM).

  • Incubate for 30 minutes at 37 °C.

  • Record the fluorescence spectrum and quantify the increase in fluorescence intensity at the emission maximum (~460 nm).

  • Repeat with other ROS (e.g., superoxide, hydroxyl radical) and non-ROS species to determine selectivity.

Protocol 3: Cellular Imaging of Oxidative Stress

Materials:

  • Synthesized ROS probe

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • Lipopolysaccharide (LPS) or other agent to induce oxidative stress

  • Fluorescence microscope

Procedure:

  • Seed the cells on a glass-bottom dish and culture until they reach 70-80% confluency.

  • Prepare a 5 µM working solution of the ROS probe in serum-free cell culture medium.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with the probe solution for 30 minutes at 37 °C.

  • Wash the cells three times with warm PBS to remove the excess probe.

  • Add fresh cell culture medium.

  • To induce oxidative stress, treat the cells with a suitable agent (e.g., 1 µg/mL LPS) for a specified time (e.g., 6 hours).

  • Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or blue channel for the probe).

  • Observe the increase in fluorescence in the treated cells compared to untreated control cells.

Mandatory Visualizations

G cluster_synthesis Probe Synthesis Workflow Precursor N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine Probe Synthesized 'Turn-On' Probe (Low Fluorescence) Precursor->Probe Coupling Reaction Quencher Boronic Ester (Quenching Moiety) Quencher->Probe

Caption: Synthetic workflow for the ROS fluorescent probe.

G cluster_detection Mechanism of ROS Detection Probe_Quenched Probe (Non-fluorescent) Probe_Active Activated Probe (Fluorescent) Probe_Quenched->Probe_Active Cleavage of Boronic Ester ROS Reactive Oxygen Species (ROS) ROS->Probe_Active Fluorescence Fluorescence Signal Probe_Active->Fluorescence G cluster_workflow Cellular Imaging Protocol start Seed Cells incubation Incubate with Probe start->incubation wash1 Wash Cells incubation->wash1 induce Induce Oxidative Stress wash1->induce wash2 Wash Cells induce->wash2 image Fluorescence Microscopy wash2->image end Data Analysis image->end

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. The primary synthetic route addressed is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an amine (p-phenylenediamine or a protected derivative) with a pyrimidine electrophile (e.g., 2-chloro-4,6-dimethylpyrimidine).[1][2] This method has largely replaced harsher techniques due to its broad substrate scope and functional group tolerance.[1]

Q2: What are the key components of a Buchwald-Hartwig reaction for this synthesis?

A2: The essential components are:

  • Aryl Halide/Pseudohalide: 2-Chloro-4,6-dimethylpyrimidine is a common starting material.

  • Amine: p-Phenylenediamine.

  • Palladium Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are frequently used.[3]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are crucial for catalytic activity. Examples include Xantphos, XPhos, and tBuXPhos.[3]

  • Base: A non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for sensitive substrates.[2][3]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.[3]

Q3: Why is the choice of ligand so critical in this reaction?

A3: The phosphine ligand stabilizes the palladium catalyst and influences its reactivity throughout the catalytic cycle. The ligand's steric bulk and electronic properties are key to promoting the desired reductive elimination step, which forms the C-N bond, while suppressing side reactions like beta-hydride elimination.[4] Sterically hindered biarylphosphine ligands are often effective for coupling pyrimidines.[3]

Q4: Can I use other coupling methods besides the Buchwald-Hartwig amination?

A4: While the Buchwald-Hartwig reaction is highly effective, other methods like nucleophilic aromatic substitution (SNAr) can be considered. However, SNAr typically requires highly activated pyrimidine rings (with strong electron-withdrawing groups) and may necessitate harsh reaction conditions, such as high temperatures. For less activated substrates, SNAr often results in poor conversion.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst/Ligand System Ensure the palladium precursor is of high quality. Consider using a pre-formed palladium-ligand complex (precatalyst) for more consistent results. The choice of ligand is substrate-dependent; screen different sterically hindered biarylphosphine ligands like XPhos or Xantphos.[3]
Inappropriate Base Sodium tert-butoxide (NaOtBu) is a strong base that is often effective. If your starting materials are base-sensitive, consider switching to a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a higher reaction temperature.[2]
Presence of Oxygen or Moisture The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that anhydrous solvents are used.[2] Degas the solvent before use.
Sub-optimal Temperature Buchwald-Hartwig reactions often require heating, typically between 80-110 °C.[3] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. Conversely, excessive heat can lead to catalyst decomposition.
Poor Reactant Quality Ensure the purity of your starting materials, 2-chloro-4,6-dimethylpyrimidine and p-phenylenediamine. Impurities can interfere with the catalytic cycle.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Hydrodehalogenation This side reaction, where the chloro group is replaced by a hydrogen, can compete with the desired amination. It can be influenced by the ligand and base. Screening different ligands or using a milder base may reduce this side product.
Double Amination If using p-phenylenediamine directly, there is a risk of the product reacting further to form a di-pyrimidinyl-phenylenediamine. Using a mono-protected p-phenylenediamine (e.g., N-Boc-p-phenylenediamine) can prevent this. The Boc protecting group can be removed in a subsequent step.
Homocoupling of the Aryl Halide This can occur at high temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading can help minimize this.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Residual Palladium Catalyst After the reaction, the palladium catalyst can be challenging to remove. Filtering the reaction mixture through a pad of Celite® can help remove the catalyst.[3]
Complex Reaction Mixture If multiple side products are formed, purification by column chromatography can be difficult. It is often more effective to optimize the reaction conditions to achieve a cleaner reaction profile.
Product Solubility The product, this compound, may have limited solubility in common chromatography solvents. Experiment with different solvent systems for column chromatography, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol.

Data Presentation

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination
ParameterTypical RangeNotes
Palladium Precursor Loading 1-5 mol%Higher loading may be needed for less reactive substrates.
Ligand Loading 1-2 times the Pd loadingThe ligand-to-palladium ratio is crucial for catalyst stability and activity.
Base 1.2-2.0 equivalentsStrong bases like NaOtBu are common. Weaker bases like Cs₂CO₃ may require higher equivalents.[2][3]
Temperature 80-110 °COptimization is often necessary.[3]
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine completion.
Table 2: Comparison of Common Ligands and Bases (Illustrative Yields)
Palladium PrecursorLigandBaseSolventTemperature (°C)Illustrative Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene10085-95
Pd(OAc)₂XPhosCs₂CO₃Dioxane11075-85
Pd₂(dba)₃RuPhosK₃PO₄Toluene11070-80
Pd(OAc)₂BINAPNaOtBuToluene10060-75

Note: Yields are illustrative and will vary based on the specific reaction conditions and scale.

Experimental Protocols

Optimized Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup.

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-4,6-dimethylpyrimidine (1.0 mmol, 1.0 equiv), p-phenylenediamine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification A Add Reactants: 2-Chloro-4,6-dimethylpyrimidine p-Phenylenediamine B Add Catalyst System: Pd Precursor + Ligand A->B C Add Base: NaOtBu B->C D Add Anhydrous Solvent (Toluene) C->D E Heat and Stir (e.g., 100 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Filter through Celite® G->H I Aqueous Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield q1 Is the catalyst system active? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no Check q2 Are reaction conditions optimal? a1_yes->q2 sol1 Use high-purity Pd precursor. Screen different ligands. Consider a precatalyst. a1_no->sol1 end Yield Improved sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no Check q3 Are starting materials pure? a2_yes->q3 sol2 Optimize temperature (80-110°C). Ensure inert atmosphere. Use anhydrous solvent. Check base choice (NaOtBu vs. Cs₂CO₃). a2_no->sol2 sol2->end a3_no No q3->a3_no Check sol3 Purify starting materials. a3_no->sol3 sol3->end

Caption: Troubleshooting flowchart for low yield in the synthesis reaction.

References

Technical Support Center: Purification of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: Based on common synthetic routes for similar N-aryl-2-aminopyrimidines, likely impurities include:

  • Unreacted Starting Materials: Such as 2-chloro-4,6-dimethylpyrimidine or p-phenylenediamine.

  • Side-Reaction Products: Including products of double substitution on the diamine or reactions involving the solvent.

  • Residual Catalysts: If a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is used for synthesis, traces of palladium and ligands may be present.[1]

  • Oxidation Products: Aromatic amines are prone to oxidation, which can result in colored impurities.

Q2: My purified this compound is colored (e.g., yellow, brown, or pink). What is the likely cause and how can I remove the color?

A2: A colored product typically indicates the presence of oxidized species or other highly conjugated impurities. To decolorize the material, you can try recrystallization with the addition of activated charcoal. The charcoal can adsorb the colored impurities, which are then removed by hot filtration. It is crucial to perform this step quickly to avoid crystallization of the desired product on the charcoal.

Q3: I am struggling to find a suitable single solvent for recrystallization. What should I do?

A3: this compound has both polar (diamine) and non-polar (dimethylpyrimidine, benzene ring) characteristics, which can make finding a single ideal recrystallization solvent challenging. A mixed-solvent system is often effective in such cases. Good solvent pairs to try would be those where the compound is soluble in one solvent at elevated temperatures and insoluble in the other (the anti-solvent) at all temperatures. Examples include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Heptane

Q4: Can I use column chromatography to purify this compound? What are the recommended conditions?

A4: Yes, column chromatography is a suitable method for purifying this compound. Given the basic nature of the amine groups, using a silica gel stationary phase may lead to tailing. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase. A typical mobile phase would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Troubleshooting Guides

Issue 1: Low Purity After Recrystallization
Symptom Possible Cause Suggested Solution
Oily residue remains after cooling.The chosen solvent system is too good a solvent for the impurities, or the compound is "oiling out".Try a different solvent system. If the compound is "oiling out", ensure a slower cooling rate or add the anti-solvent more slowly at a higher temperature.
Significant amount of product lost.The compound is too soluble in the chosen solvent even at low temperatures.Reduce the amount of solvent used to the minimum required for dissolution at high temperature. Ensure the solution is thoroughly cooled before filtration.
Purity does not improve significantly.Impurities have very similar solubility to the product.Consider an alternative purification method such as column chromatography.
Issue 2: Problems with Column Chromatography
Symptom Possible Cause Suggested Solution
Product is streaking or tailing on the column.The compound is interacting too strongly with the acidic silica gel due to its basic amine groups.Add a small amount of triethylamine or ammonia to the mobile phase (0.1-1%). Alternatively, use a different stationary phase like alumina (basic or neutral).
Poor separation between the product and an impurity.The polarity of the mobile phase is not optimal for separation.Adjust the mobile phase composition. Run a more shallow gradient or use an isocratic elution if the retention factors (Rf) are very close.
Product does not elute from the column.The mobile phase is not polar enough.Increase the polarity of the mobile phase. A common solvent system is a gradient of ethyl acetate in hexanes, or for more polar compounds, methanol in dichloromethane.

Data Presentation

The following table can be used to document and compare the effectiveness of different purification strategies.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Appearance Notes
Recrystallization (Ethanol/Water)e.g., 85
Recrystallization (Acetone/Hexane)e.g., 85
Column Chromatography (Silica, EtOAc/Hexanes)e.g., 85
Column Chromatography (Silica, DCM/MeOH + 0.5% TEA)e.g., 85

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approx. 1-2% w/w) and keep the solution at a boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Slowly add hot water to the filtrate until the solution becomes slightly turbid. Re-heat to get a clear solution if necessary.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Prepare a column with silica gel in the chosen eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel column.

  • Elution: Run the column with the chosen mobile phase, starting with a lower polarity and gradually increasing it (e.g., from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane). To mitigate tailing, 0.5% triethylamine can be added to the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal if colored hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling hot_filter->cool collect Collect Crystals (Vacuum Filtration) cool->collect pure Pure Product collect->pure

Caption: Recrystallization workflow for purification.

troubleshooting_logic start Low Purity after Recrystallization oily Oily Residue? start->oily Check Symptom loss High Product Loss? oily->loss No sol_a Change Solvent System or Cool Slower oily->sol_a Yes no_improve No Purity Improvement? loss->no_improve No sol_b Use Less Solvent or Cool Thoroughly loss->sol_b Yes sol_c Switch to Column Chromatography no_improve->sol_c Yes

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My Buchwald-Hartwig amination reaction to synthesize this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in this synthesis can often be attributed to several critical factors. A systematic troubleshooting approach is recommended:

  • Catalyst System: The choice of palladium precursor, ligand, and base is paramount. For the coupling of 2-chloro-4,6-dimethylpyrimidine with p-phenylenediamine, sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often more effective than less bulky ligands. Ensure the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality.

  • Reaction Conditions: Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere). Oxygen can deactivate the palladium catalyst. The reaction temperature and time should also be optimized.

  • Reagent Purity: The purity of starting materials, especially the 2-chloro-4,6-dimethylpyrimidine and p-phenylenediamine, is crucial. Impurities can interfere with the catalytic cycle.

  • Base Selection: The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction outcome. Stronger, non-nucleophilic bases are generally preferred for this type of coupling.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting pyrimidine but without the chlorine atom. What is this byproduct and how can I minimize its formation?

A2: This byproduct is likely 4,6-dimethylpyrimidine, resulting from a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation . To minimize its formation:

  • Optimize Ligand and Catalyst: The choice of a suitable ligand that promotes reductive elimination over other side reactions is key.

  • Control Reaction Conditions: Ensure that there are no sources of active hydrogen that could facilitate the hydrodehalogenation process.

Q3: My reaction mixture shows the presence of a higher molecular weight byproduct. What could this be?

A3: Given that p-phenylenediamine has two primary amine groups, a common byproduct is the double-aminated pyrimidine , where a second molecule of 2-chloro-4,6-dimethylpyrimidine has reacted with the remaining amino group of the desired product. To mitigate this:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of p-phenylenediamine relative to the 2-chloro-4,6-dimethylpyrimidine can favor the mono-amination product.

  • Slow Addition: Adding the 2-chloro-4,6-dimethylpyrimidine solution slowly to the reaction mixture containing the p-phenylenediamine can also help to reduce the formation of the double-aminated product.

Q4: How can I effectively remove residual palladium from my final product?

A4: Palladium contamination is a common issue in cross-coupling reactions. Several methods can be employed for its removal:

  • Filtration: Passing the crude product solution through a plug of Celite or silica gel can remove a significant portion of the precipitated palladium.

  • Scavengers: Employing palladium scavengers, which are commercially available functionalized silica or polymers that chelate to the metal, can be a very effective purification method.

  • Crystallization: If your product is a solid, recrystallization is an excellent method for purification and removal of metallic impurities.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA can help in removing palladium salts.

Summary of Potential Byproducts

Byproduct NameChemical StructureCommon CauseMitigation Strategy
4,6-DimethylpyrimidineC₆H₈N₂Hydrodehalogenation of the starting pyrimidineOptimize catalyst and ligand system; ensure anhydrous conditions.
N1,N4-bis(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamineC₁₈H₂₀N₈Double amination of p-phenylenediamineControl stoichiometry (excess of diamine); slow addition of the pyrimidine.
2-Hydroxy-4,6-dimethylpyrimidineC₆H₈N₂OReaction with residual water (solvolysis)Use anhydrous solvents and reagents; maintain an inert atmosphere.
Homocoupled ProductsVariesSelf-coupling of starting materialsOptimize catalyst and reaction conditions.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on typical Buchwald-Hartwig amination reactions for similar substrates. Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine

  • p-Phenylenediamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Anhydrous nitrogen or argon

Procedure:

  • Reaction Setup: In a glovebox, to a dry Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%) and XPhos (e.g., 4 mol%).

  • Addition of Reagents: To the flask, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq), p-phenylenediamine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the pyrimidine).

  • Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C. Stir the reaction mixture under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_catalyst Check Catalyst System (Pd Source, Ligand, Base) start->check_catalyst check_conditions Verify Reaction Conditions (Anhydrous, Inert Atmosphere) check_catalyst->check_conditions Optimal optimize_catalyst Optimize Catalyst/Ligand/Base check_catalyst->optimize_catalyst Suboptimal check_reagents Assess Reagent Purity check_conditions->check_reagents Adequate improve_conditions Improve Anhydrous/Inert Technique check_conditions->improve_conditions Inadequate purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure success Improved Yield check_reagents->success Pure optimize_catalyst->success improve_conditions->success purify_reagents->success

Caption: A logical workflow for troubleshooting low yields.

byproduct_formation Common Byproduct Formation Pathways cluster_main Desired Reaction cluster_byproducts Side Reactions start_pyrimidine 2-Chloro-4,6-dimethylpyrimidine main_product N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine start_pyrimidine->main_product hydrodehalogenation Hydrodehalogenation (4,6-Dimethylpyrimidine) start_pyrimidine->hydrodehalogenation solvolysis Solvolysis (2-Hydroxy-4,6-dimethylpyrimidine) start_pyrimidine->solvolysis H₂O start_amine p-Phenylenediamine start_amine->main_product double_amination Double Amination main_product->double_amination

Caption: Pathways to desired product and common byproducts.

"stability issues of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine under reaction conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concern for this compound stems from the p-phenylenediamine moiety, which is susceptible to oxidation. Exposure to air, light, and oxidizing agents can lead to the formation of colored impurities, ranging from purple to black. The 2-aminopyrimidine portion of the molecule is generally more stable but can be sensitive to strong acidic or basic conditions, which may lead to hydrolysis of the C-N bond.

Q2: How should I properly store this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Commercial suppliers recommend storage at 2-8°C.[1] Using an amber vial can further protect it from light-induced degradation.

Q3: My sample of this compound has changed color. Is it still usable?

A3: A color change from its typical white to off-white crystalline powder appearance to a darker shade (e.g., purple, brown, or black) indicates oxidation of the p-phenylenediamine group.[1] While minor discoloration may not significantly affect some reactions, it is generally advisable to use a purified, colorless sample for best results and to avoid side reactions. The purity of a discolored sample should be checked by an appropriate analytical method (e.g., HPLC, NMR) before use.

Q4: What are the likely impurities in a sample of this compound?

A4: Common impurities can include oxidation products of the p-phenylenediamine moiety, unreacted starting materials from the synthesis (e.g., p-phenylenediamine, 2-chloro-4,6-dimethylpyrimidine), and byproducts from side reactions during synthesis, such as products of over-arylation in a Buchwald-Hartwig coupling.

Troubleshooting Guides

Issue 1: Reaction mixture turns dark and yields are low.
Possible Cause Troubleshooting Step
Oxidation of the starting material or product. 1. Ensure all solvents are degassed prior to use. 2. Run the reaction under a strict inert atmosphere (argon or nitrogen). 3. If possible, use freshly purified this compound. 4. Consider adding an antioxidant, though compatibility with the reaction chemistry must be verified.
Reaction temperature is too high. 1. Optimize the reaction temperature. While some coupling reactions require heat, excessive temperatures can accelerate degradation. 2. Consider using a more active catalyst system that allows for lower reaction temperatures.
Presence of oxidizing agents. 1. Ensure all reagents and solvents are free from peroxides and other oxidizing impurities.
Issue 2: Difficulty in purifying the final product.
Possible Cause Troubleshooting Step
Product is unstable on silica gel. 1. Consider using a different stationary phase for chromatography, such as alumina (basic or neutral). 2. Minimize the time the compound spends on the column. 3. Use a solvent system that allows for rapid elution.
Co-elution of impurities. 1. Optimize the chromatographic conditions (e.g., solvent gradient, different solvent system). 2. Consider recrystallization as an alternative or additional purification step.
Product degradation during workup. 1. Perform aqueous workups quickly and at low temperatures. 2. If the product is sensitive to pH, use buffered solutions for extraction.
Issue 3: Inconsistent reaction outcomes.
Possible Cause Troubleshooting Step
Variable quality of the starting material. 1. Assess the purity of this compound before each reaction using techniques like NMR or LC-MS. 2. If discoloration is observed, consider a purification step (e.g., recrystallization or a quick filtration through a plug of silica/alumina) before use.
Sensitivity to reaction conditions. 1. Carefully control reaction parameters such as temperature, reaction time, and reagent stoichiometry. 2. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

A common synthetic route to N-aryl-2-aminopyrimidines is the Buchwald-Hartwig amination. Below is a generalized protocol for the synthesis of this compound.

Synthesis via Buchwald-Hartwig Amination

  • Reagents:

    • 2-chloro-4,6-dimethylpyrimidine

    • p-phenylenediamine

    • Palladium catalyst (e.g., Pd2(dba)3 or [Pd(cinnamyl)Cl]2)

    • Phosphine ligand (e.g., Xantphos, RuPhos)

    • Base (e.g., sodium tert-butoxide, cesium carbonate)

    • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and the base.

    • Add the 2-chloro-4,6-dimethylpyrimidine and p-phenylenediamine. Note: Using an excess of the diamine can be a strategy to favor mono-amination.

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction, for example, by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Stability Issue Triggering Conditions Observable Signs Recommended Mitigation
Oxidation Air, light, oxidizing agents, high temperatureColor change (white to purple/black), formation of insoluble materialsStore under inert gas in the dark at 2-8°C; use degassed solvents; run reactions under inert atmosphere.
Hydrolysis Strong acidic or basic conditionsFormation of 2-amino-4,6-dimethylpyrimidine and p-phenylenediamineMaintain neutral pH during reactions and workup where possible; use buffered solutions if necessary.
Side Reactions (Synthesis) Suboptimal catalyst/ligand/base combination, high temperatureFormation of di-arylated or other byproductsOptimize Buchwald-Hartwig reaction conditions; control stoichiometry carefully.

Visualizations

Stability_Issues A This compound (Stable Form) B Oxidation Products (Colored Impurities) A->B Air (O2), Light, Oxidizing Agents C Hydrolysis Products (p-phenylenediamine & 2-amino-4,6-dimethylpyrimidine) A->C Strong Acid or Base, H2O

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Catalyst, Ligand, Base under Inert Atmosphere B Add 2-chloro-4,6-dimethylpyrimidine and p-phenylenediamine A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Cool and Quench Reaction D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Purification (Chromatography/Recrystallization) G->H

Caption: General experimental workflow for the synthesis of the target compound.

References

Technical Support Center: Solubility Enhancement for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information and troubleshooting advice for improving the solubility of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical compound with the molecular formula C12H14N4 and a molecular weight of 214.27 g/mol .[1] It is typically a white to off-white crystalline powder.[2] Like many organic molecules with aromatic rings and limited polar functional groups, it is expected to have low aqueous solubility. This can be a significant challenge in biological assays, as insufficient solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the common initial steps to dissolve this compound for an assay?

A2: The standard starting procedure is to prepare a high-concentration stock solution in an organic solvent and then dilute it into the aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice for the initial stock solution due to its strong solubilizing power for a wide range of organic compounds.[3][4] It is crucial to ensure the final concentration of the organic solvent in the assay is low (typically <1%, and often <0.5% for cell-based assays) to avoid solvent-induced toxicity or artifacts.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Here are some immediate troubleshooting steps:

  • Lower the final concentration: If your experimental design allows, reducing the final concentration of the compound in the assay may be the simplest solution.

  • Modify the dilution method: Instead of adding a small volume of stock to a large volume of buffer, try adding the stock solution dropwise to the buffer while vortexing to promote rapid mixing and avoid localized high concentrations.

  • Increase the co-solvent concentration: If your assay can tolerate it, a slight increase in the final DMSO concentration (e.g., from 0.5% to 1%) might be sufficient to maintain solubility. Always determine the maximum tolerated solvent concentration for your specific assay beforehand.

Q4: What are more advanced strategies if simple troubleshooting fails?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds:

  • pH Adjustment: If your compound has ionizable groups (like the amine groups in this compound), adjusting the pH of the buffer can increase solubility. For basic compounds, a lower pH will lead to protonation and increased solubility.

  • Use of Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer (typically at concentrations of 0.01-0.05%) to aid in solubilization.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Alternative Co-solvents: In some cases, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) may be better tolerated or more effective than DMSO.

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Compound does not dissolve in 100% DMSO. Compound may be impure or degraded.- Visually inspect the compound for any changes in appearance.- Confirm the purity of the compound.- Gentle warming (e.g., 37°C) and vortexing may aid dissolution.
Precipitation observed immediately upon dilution into aqueous buffer. The compound's kinetic solubility has been exceeded.- Lower the final assay concentration.- Decrease the DMSO stock concentration and increase the volume added to the buffer (while keeping the final DMSO % constant).- Use a solubilizing agent like HP-β-CD or a surfactant.
Inconsistent or non-reproducible assay results. Micro-precipitation or aggregation may be occurring.- Visually inspect all solutions for cloudiness before use.- Centrifuge or filter stock solutions before dilution.- Consider one of the advanced solubilization techniques to ensure the compound is fully dissolved.
Cell toxicity or other assay artifacts are observed. The concentration of the organic co-solvent is too high.- Perform a solvent tolerance test to determine the maximum acceptable concentration for your assay.- Reduce the final co-solvent concentration to well below the toxic threshold.- Explore solvent-free solubilization methods like pH adjustment or the use of cyclodextrins.

Quantitative Solubility Data

SolventTemperature (K)Mole Fraction Solubility (x) of a Pyrimidine Derivative
Methanol298.15~0.002 - 0.005
N,N-Dimethylformamide (DMF)298.15~0.01 - 0.03
Carbon Tetrachloride (CCl4)298.15~0.0001 - 0.0005

Note: This data is for structurally related pyrimidine derivatives and should be used as a general guideline. The actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again until the compound is fully dissolved.

  • Intermediate Dilution (for cell-based assays):

    • To maintain a low and consistent final DMSO concentration, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 into the cell culture medium to create a 100 µM intermediate solution with 1% DMSO.

    • Mix thoroughly by pipetting.

  • Serial Dilutions:

    • Using the 100 µM intermediate solution, perform your serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant across all final concentrations.

  • Vehicle Control:

    • Prepare a vehicle control by performing the same dilution steps with 100% DMSO instead of the compound stock solution. This is crucial for distinguishing the effects of the compound from those of the solvent.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution:

    • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM). Gentle warming may be required to fully dissolve the HP-β-CD.

  • Compound Stock Preparation:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Complexation:

    • While vigorously vortexing the HP-β-CD solution, slowly add the compound stock solution dropwise.

    • Incubate the mixture, with agitation (e.g., on a shaker), for 1 to 24 hours at a controlled temperature to allow for the formation of the inclusion complex.

  • Application in Assay:

    • Use the resulting solution for your assay. Remember to include a vehicle control containing the same concentration of HP-β-CD and the organic solvent used.

Visualizations

Logical Workflow for Solubility Troubleshooting

G start Start: Dissolve Compound in 100% DMSO check_dissolution Fully Dissolved? start->check_dissolution troubleshoot_dissolution Troubleshoot: Gentle Heat, Vortex, Check Purity check_dissolution->troubleshoot_dissolution No dilute_in_buffer Dilute into Aqueous Assay Buffer check_dissolution->dilute_in_buffer Yes troubleshoot_dissolution->start check_precipitation Precipitation Observed? dilute_in_buffer->check_precipitation assay_ready Solution Ready for Assay check_precipitation->assay_ready No troubleshoot_precipitation Troubleshoot Precipitation check_precipitation->troubleshoot_precipitation Yes lower_conc Lower Final Concentration troubleshoot_precipitation->lower_conc modify_dilution Modify Dilution Method troubleshoot_precipitation->modify_dilution advanced_solubilization Advanced Solubilization troubleshoot_precipitation->advanced_solubilization lower_conc->dilute_in_buffer modify_dilution->dilute_in_buffer ph_adjust pH Adjustment advanced_solubilization->ph_adjust cyclodextrin Use Cyclodextrins advanced_solubilization->cyclodextrin surfactant Add Surfactants advanced_solubilization->surfactant ph_adjust->dilute_in_buffer cyclodextrin->dilute_in_buffer surfactant->dilute_in_buffer

Caption: A logical workflow for troubleshooting solubility issues.

Generic Kinase Inhibitor Signaling Pathway

Many N-phenyl-pyrimidine-amine derivatives are investigated as kinase inhibitors.[5][6][7][8][9] While the specific target of this compound may vary, a common application is the inhibition of receptor tyrosine kinases (RTKs) involved in cell signaling pathways that regulate proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Ligand Growth Factor (Ligand) Ligand->RTK Inhibitor N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine Inhibitor->RTK

Caption: A simplified RTK signaling pathway targeted by kinase inhibitors.

References

"side reactions to avoid in N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction involves the coupling of 2-chloro-4,6-dimethylpyrimidine with p-phenylenediamine in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: What are the primary side reactions to be aware of during this synthesis?

The main side reactions of concern are:

  • Formation of the di-substituted byproduct: N,N'-bis(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine can form when both amino groups of p-phenylenediamine react with the pyrimidine.

  • Hydrodehalogenation: The starting material, 2-chloro-4,6-dimethylpyrimidine, can be reduced to 4,6-dimethylpyrimidine.

  • Formation of imines: Side reactions can lead to the formation of imine impurities.[1]

Q3: How can I minimize the formation of the di-substituted byproduct?

To favor the desired mono-substituted product, it is recommended to use an excess of the diamine starting material, p-phenylenediamine. This stoichiometric imbalance increases the probability that the pyrimidine will react with a fresh diamine molecule rather than the remaining amino group of the already-reacted product.

Q4: What are the key parameters to control for a successful reaction?

Successful synthesis hinges on several critical factors:

  • Purity of Reagents: Ensure all starting materials, especially the amine, are of high purity. Impurities can poison the catalyst.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the process.

  • Choice of Catalyst, Ligand, and Base: The selection of the palladium source, phosphine ligand, and base is critical and often requires optimization.

  • Solvent: Anhydrous, degassed solvents are essential for reproducible results.

Q5: How can I confirm the identity and purity of the final product?

The identity and purity of this compound can be confirmed using standard analytical techniques:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the chemical structure. The expected chemical shifts in DMSO-d6 are a key indicator.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Melting Point: Comparison with the literature value can indicate purity.

  • Chromatography (TLC, HPLC): To assess the purity and identify the presence of any starting materials or byproducts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive catalyst. 2. Impure reagents, particularly the amine. 3. Insufficiently inert atmosphere. 4. Incorrect choice of ligand or base.1. Use a fresh batch of palladium catalyst. 2. Purify starting materials before use. 3. Ensure proper degassing of the solvent and maintain a positive pressure of inert gas. 4. Screen different phosphine ligands and bases to find the optimal combination.
High Levels of Di-substituted Byproduct 1. Stoichiometry of reactants is not optimal. 2. Reaction time is too long.1. Use an excess of p-phenylenediamine (e.g., 2-3 equivalents). 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting pyrimidine is consumed.
Presence of Hydrodehalogenated Byproduct 1. The catalytic cycle is favoring β-hydride elimination. 2. Presence of water or other protic sources.1. Choose a ligand that promotes reductive elimination over β-hydride elimination. Bulky, electron-rich phosphine ligands are often effective. 2. Ensure all reagents and solvents are anhydrous.
Difficulty in Product Purification 1. Similar polarity of the product and byproducts. 2. Residual palladium in the product.1. Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase). Recrystallization may also be effective. 2. After the reaction, consider using a palladium scavenger to remove residual metal before purification.

Data Presentation

Parameter Typical Range/Value Notes
Yield of this compound 60-85%Highly dependent on reaction conditions and scale.
Di-substituted Byproduct Impurity <5%Can be minimized with an excess of p-phenylenediamine.
Hydrodehalogenated Impurity <2%Dependent on the choice of ligand and reaction conditions.
Residual Palladium <50 ppmAfter purification including a scavenging step.[2][3]

Experimental Protocols

Representative Protocol for Buchwald-Hartwig Amination:

Please note: This is a general protocol and may require optimization for your specific setup.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs2CO3, 1.5 equivalents).

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

    • Add 2-chloro-4,6-dimethylpyrimidine (1 equivalent) and p-phenylenediamine (2 equivalents).

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at a predetermined temperature (e.g., 100-120 °C).

    • Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Start 2-Chloro-4,6-dimethylpyrimidine + p-Phenylenediamine Product This compound Start->Product Pd Catalyst, Ligand, Base Hydrodehalogenation 4,6-Dimethylpyrimidine Start->Hydrodehalogenation Reduction DiSubstituted N,N'-bis(4,6-dimethylpyrimidin-2-yl)benzene-1,4-diamine Product->DiSubstituted Reaction with another 2-chloro-4,6-dimethylpyrimidine

Caption: Main reaction pathway versus potential side reactions.

troubleshooting_workflow Start Low or No Product Yield? Check_Catalyst Is the catalyst active? Start->Check_Catalyst Yes Check_Reagents Are reagents pure? Check_Catalyst->Check_Reagents Yes Use_Fresh_Catalyst Use fresh catalyst Check_Catalyst->Use_Fresh_Catalyst No Check_Atmosphere Is the atmosphere inert? Check_Reagents->Check_Atmosphere Yes Purify_Reagents Purify starting materials Check_Reagents->Purify_Reagents No Optimize_Conditions Optimize Ligand/Base/Solvent Check_Atmosphere->Optimize_Conditions Yes Improve_Inerting Improve degassing and inert gas flow Check_Atmosphere->Improve_Inerting No Success Successful Reaction Optimize_Conditions->Success Use_Fresh_Catalyst->Success Purify_Reagents->Success Improve_Inerting->Success

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Reaction Condition Optimization for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. The primary synthetic route focused on is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound and similar N-arylpyrimidin-2-amines is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction forms the crucial carbon-nitrogen (C-N) bond between an aryl halide (or pseudo-halide) and an amine.[1]

Q2: What are the key components of a Buchwald-Hartwig reaction for this synthesis?

A2: A typical Buchwald-Hartwig reaction setup for this synthesis includes:

  • Starting Materials: 2-Amino-4,6-dimethylpyrimidine and a suitable p-phenylenediamine derivative (e.g., 4-bromoaniline or 1-bromo-4-nitrobenzene followed by reduction).

  • Palladium Catalyst: A palladium(0) source is required. Often, a stable palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ is used, which is reduced in situ.[4] Third-generation precatalysts like tBuXPhos Pd G3 are air- and moisture-stable, simplifying handling.[5]

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are essential for catalyst activity. Common choices include Xantphos, XPhos, and tBuXPhos.[4][6]

  • Base: A non-nucleophilic base is used to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used for sensitive substrates.[4]

  • Solvent: Anhydrous, aprotic solvents like toluene or DMF are typically used.[4][6]

Q3: I am not getting any product. What are the first things to check?

A3: If there is no product formation, consider the following critical factors:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.

  • Reagent Quality: Verify the purity and integrity of your reagents. The palladium catalyst, ligand, and base should be of high quality. The solvent must be anhydrous, as water can deactivate the catalyst.[4]

  • Temperature: These reactions often require elevated temperatures, typically between 80-110 °C.[4] If you are running the reaction at a lower temperature, a gradual increase may be necessary.

Troubleshooting Guide

Low Reaction Yield
Potential Cause Troubleshooting Steps
Suboptimal Catalyst/Ligand System The choice of ligand is crucial. For pyrimidine substrates, sterically hindered biarylphosphine ligands like XPhos or tBuXPhos are often effective.[4] Consider screening different palladium-to-ligand ratios. Using a pre-formed palladium-ligand complex can also ensure consistent catalyst activation.[4]
Incorrect Base While NaOtBu is a common choice, it may be too strong for certain substrates. Weaker bases like K₂CO₃ or Cs₂CO₃ might be necessary, potentially requiring higher reaction temperatures.[4]
Insufficient Temperature Buchwald-Hartwig aminations are often thermally demanding. Gradually increase the reaction temperature, for instance, in 10 °C increments. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[4][7][8]
Catalyst Inhibition If using an aryl iodide, the resulting iodide salt can sometimes inhibit the catalyst. Using a solvent like toluene, where the salt has poor solubility, can mitigate this issue.[9]
Side Product Formation
Potential Cause Troubleshooting Steps
Hydrodehalogenation This side reaction occurs when the aryl halide is reduced, removing the halogen. It can be caused by moisture or other protic impurities. Ensure all reagents and solvents are anhydrous. Careful selection of the base and solvent can also minimize this side reaction.[5]
Dimerization or Other Side Reactions The formation of undesired byproducts can sometimes be suppressed by adjusting the catalyst-to-ligand ratio or by changing the ligand itself. Bidentate ligands like Xantphos can sometimes offer better selectivity.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for the specific substrates.

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol), 2-amino-4,6-dimethylpyrimidine (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and phosphine ligand (e.g., Xantphos, 0.04 mmol).

  • Add the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualized Workflows

experimental_workflow reagents 1. Reagent Preparation (Aryl Halide, Amine, Catalyst, Ligand, Base) setup 2. Reaction Setup (Inert Atmosphere, Anhydrous Solvent) reagents->setup heating 3. Heating & Stirring (e.g., 100°C, 12-24h) setup->heating monitoring 4. Reaction Monitoring (TLC, LC-MS) heating->monitoring workup 5. Workup (Quenching, Extraction) monitoring->workup purification 6. Purification (Column Chromatography) workup->purification characterization 7. Characterization (NMR, MS) purification->characterization troubleshooting_workflow start Low Yield or No Reaction check_inert Verify Inert Atmosphere & Anhydrous Conditions start->check_inert check_reagents Check Reagent Purity (Catalyst, Ligand, Base) check_inert->check_reagents optimize_temp Increase Temperature (e.g., 80-110°C) check_reagents->optimize_temp optimize_catalyst Screen Catalyst/Ligand/ Base Combinations optimize_temp->optimize_catalyst side_reactions Analyze for Side Products (e.g., Hydrodehalogenation) optimize_catalyst->side_reactions success Improved Yield side_reactions->success

References

Technical Support Center: Stability and Degradation of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific degradation pathways for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine are not extensively documented in publicly available scientific literature. This guide provides general knowledge and recommended procedures based on the chemical properties of its core structures—an aromatic diamine and a dimethylpyrimidine ring. The information herein is intended to support researchers in designing and troubleshooting their own stability and degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for a compound like this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons in pharmaceutical development.[1][2][3] The main goals are to:

  • Identify the likely degradation products and establish the intrinsic stability of the molecule.[3]

  • Elucidate potential degradation pathways.[3]

  • Develop and validate stability-indicating analytical methods that can effectively separate the parent compound from its degradation products.[4]

  • Inform decisions on formulation development, packaging, and storage conditions to ensure the compound's safety and efficacy over its shelf life.[5]

Q2: What are the most probable degradation pathways for this molecule based on its structure?

A2: Given its structure, the molecule is susceptible to degradation through several mechanisms:

  • Oxidation: The benzene-1,4-diamine (p-phenylenediamine) moiety is highly susceptible to oxidation. The amino groups can be oxidized to form nitroso, nitro, or polymeric imine derivatives, often accompanied by coloration of the sample.

  • Hydrolysis: The C-N bond linking the benzene ring to the pyrimidine ring could be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially breaking the molecule into 4-amino-N-(4,6-dimethylpyrimidin-2-yl)amine and aniline.

  • Photolysis: Aromatic amines can undergo photodegradation when exposed to UV or visible light, leading to the formation of radical species and subsequent complex degradation products.[6]

Q3: What analytical techniques are best suited for analyzing the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for separating the parent compound from its degradation products.[1] For structural elucidation and identification of the unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is indispensable.[1][7]

Troubleshooting Guides

Issue/Question Potential Cause(s) Troubleshooting/Prevention Steps
No degradation is observed under stress conditions. Stress conditions are too mild; the molecule is highly stable under the tested conditions.Increase the concentration of the stressing agent (e.g., acid, base, oxidant), elevate the temperature (e.g., to 60-80°C), or extend the duration of the study.[8] Ensure direct exposure to the stressor.
The sample shows significant and rapid degradation (>20%) immediately after applying stress. Stress conditions are too harsh, leading to secondary degradation and a complex profile.Reduce the concentration of the stressing agent, lower the temperature, or shorten the exposure time. The goal is to achieve 5-20% degradation to clearly identify primary degradation products.[8][9]
Poor peak shape or resolution in the HPLC chromatogram. The mobile phase is not optimized; co-elution of degradants; sample solvent is incompatible with the mobile phase.Optimize the HPLC method by adjusting the mobile phase composition, gradient, and pH. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.[10]
Inconsistent results between replicate experiments. Variability in sample preparation; inconsistent temperature or light exposure; instability of degradation products.Ensure precise and consistent experimental procedures. Use calibrated equipment, protect samples from light where necessary, and analyze samples promptly after the stress period.[11]
Appearance of new, unexpected peaks in the control (unstressed) sample. Contamination of the sample or solvent; degradation during sample preparation or storage.Use high-purity solvents and reagents.[10] Prepare fresh samples and analyze them immediately. Verify the stability of the compound in the chosen solvent.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. Researchers should adapt the concentrations, temperatures, and durations based on the observed stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution. A typical target concentration for the final drug substance is 100-200 µg/mL.

  • Acid Hydrolysis: Use 0.1 M to 1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[8]

  • Base Hydrolysis: Use 0.1 M to 1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).[8]

  • Oxidative Degradation: Use 3-30% hydrogen peroxide (H₂O₂). Keep the sample at room temperature and protected from light.[8]

  • Thermal Degradation: Expose the solid compound and the solution to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid compound and the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]

  • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples and keep it under normal conditions (e.g., 4°C, protected from light).

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples with an equimolar amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration for HPLC analysis.

  • Analyze all samples by a validated stability-indicating HPLC-UV method.

  • If unknown peaks are detected, perform analysis using LC-MS to identify the mass of the degradation products.

Summary of Typical Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical Conditions
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M - 1 M, Room Temp to 60°C
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M - 1 M, Room Temp to 60°C
Oxidation Hydrogen Peroxide (H₂O₂)3% - 30%, Room Temperature
Thermal Dry Heat60°C - 100°C
Photolytic Light Source (UV/Vis)ICH Q1B specified conditions

Visualizations

Hypothetical Degradation Pathways

The following diagrams illustrate potential degradation pathways based on the chemical nature of the molecule's constituent parts.

G cluster_conditions parent parent intermediate intermediate product product condition condition A N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine B N-Oxide Intermediate A->B [O] C Quinone-imine Species B->C Further Oxidation D Polymeric Products C->D Polymerization cond1 Oxidizing Agent (e.g., H₂O₂)

Caption: Potential oxidative degradation of the aniline moiety.

G cluster_conditions parent parent product1 product1 product2 product2 condition condition A N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine B p-Phenylenediamine A->B H₂O, H⁺/OH⁻ C 2-Amino-4,6-dimethylpyrimidine A->C H₂O, H⁺/OH⁻ cond1 Acidic or Basic Hydrolysis

Caption: Hypothetical hydrolytic cleavage of the central C-N bond.

Experimental Workflow

G start start process process analysis analysis decision decision end end A Prepare Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) A->B C Sample at Time Points (0, 2, 4, 8, 24h) B->C D Neutralize & Dilute C->D E Analyze via HPLC-UV D->E F Degradation 5-20%? E->F G Identify Peaks via LC-MS F->G Yes I Adjust Stress Conditions F->I No H End G->H I->B

Caption: General workflow for a forced degradation study.

References

"how to handle impurities in N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling impurities in N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound samples?

Impurities can originate from various stages, including synthesis, purification, and storage.[1] Organic impurities may arise during the manufacturing process or storage of the drug substance.[1]

  • Starting Materials: Unreacted starting materials, such as 2-chloro-4,6-dimethylpyrimidine or p-phenylenediamine, may be present.

  • Reaction Byproducts: Side reactions can lead to structurally related impurities. For aromatic amines, this can include products of oxidation or dimerization. Amino compounds are generally susceptible to oxidation by light or acids, especially during prolonged storage under unsuitable conditions.[2]

  • Intermediates: In multi-step syntheses, intermediates from preceding steps might be carried over.[3]

  • Degradation Products: The compound may degrade upon exposure to light, air (oxidation), or extreme temperatures, forming new impurities.

  • Residual Solvents: Solvents used during the synthesis or purification process can remain in the final product.[3] Common residual solvents are classified by their toxicity, with Class 1 solvents like benzene and carbon tetrachloride being the most hazardous and their use strictly limited.[1]

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in my samples?

A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary and powerful technique for separating and quantifying impurities.[1][3] A reversed-phase C18 column is often a suitable starting point for aromatic amines.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying unknown impurities by providing molecular weight information, which aids in structural elucidation.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities and residual solvents.[1][6][7] For non-volatile amines, derivatization may be required before analysis.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural characterization of the main compound and its impurities.[8][9][10] Two-dimensional NMR experiments (like COSY and HSQC) can help resolve complex spectra where signals overlap.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify impurities by detecting the presence of unexpected functional groups.

Q3: What are the most effective methods for purifying this compound?

The choice of purification method depends on the nature of the impurities and the scale of the purification.

  • Column Chromatography: This is a versatile and widely used technique for purifying pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[12][13][14] It separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina) while a mobile phase flows through.[14][15]

  • Recrystallization: This method purifies solid compounds based on differences in solubility between the desired compound and its impurities in a specific solvent.[16][17] The principle relies on the fact that the solubility of most solids increases with temperature.[16] For amines, solvents like acetic acid or mixtures with other organic solvents can sometimes be effective.[2]

  • Preparative HPLC: For achieving very high purity or for separating challenging, closely related impurities, preparative HPLC is the method of choice, although it is more costly and complex for large-scale purification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Question: I am analyzing my sample using reverse-phase HPLC and observe one or more unexpected peaks. How do I identify and eliminate them?

Answer:

  • Identify the Peak:

    • Retention Time Matching: Compare the retention times of the unknown peaks with those of known starting materials and potential intermediates.

    • Spiking: Inject a mixture of your sample and a known standard. If the peak height of an impurity increases, you have confirmed its identity.

    • LC-MS Analysis: If the peak does not match any known standards, perform an LC-MS analysis to determine the molecular weight of the unknown impurity. This data is crucial for proposing a potential structure.

  • Eliminate the Impurity:

    • Process-Related Impurities: If the impurity is a starting material or an intermediate, optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry) to ensure complete conversion.

    • Degradation Products: If the impurity is a degradation product, review your storage and handling procedures. Aromatic amines can be sensitive to light and air.[2] Store the material in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).

    • Purification: Employ a suitable purification technique. Column chromatography is highly effective for removing impurities with different polarities.[12][18] Recrystallization can be effective if a suitable solvent is found in which the impurity is either much more or much less soluble than the desired product.

Issue 2: Sample Discoloration (e.g., turning brown or dark)

Question: My this compound sample, which should be an off-white powder, has developed a brown or dark color. What is the cause and how can I fix it?[19]

Answer:

Discoloration in aromatic amines is often a sign of oxidation. The amino groups are susceptible to oxidation, which can form highly colored polymeric byproducts.

  • Cause:

    • Air Exposure: Prolonged exposure to oxygen in the air.

    • Light Exposure: Exposure to UV or ambient light can catalyze oxidation.

    • Trace Metal Contamination: Certain metal ions can act as catalysts for oxidation.

  • Solution:

    • Purification: The colored impurities can often be removed by treating a solution of the compound with activated charcoal, followed by filtration and then purification by recrystallization or column chromatography.

    • Prevention: To prevent re-occurrence, handle and store the purified material under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from light and air.[2] Store at recommended low temperatures (e.g., 2-8°C).[19]

Data Presentation: Example of Impurity Profile Analysis

Effective impurity management requires quantitative tracking. The table below provides a hypothetical example of an impurity profile before and after purification by column chromatography.

Impurity IDRetention Time (min)Area % (Before Purification)Area % (After Purification)Identification Status
Main Compound 10.2 95.2% 99.7% Confirmed
Impurity A4.51.8%< 0.05%Identified (Starting Material)
Impurity B8.91.3%0.1%Identified (Byproduct)
Impurity C12.10.7%0.15%Unidentified (MW by LC-MS)
Total Impurities 3.8% < 0.3%

Experimental Protocols & Visualizations

Protocol 1: Analytical HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing an HPLC method to analyze the purity of this compound.

  • Instrumentation: HPLC system with a UV-Vis detector and a data acquisition system.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start with 5% B, hold for 2 minutes.

    • Ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and equilibrate for 7 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying the target compound using silica gel column chromatography.[12][15]

  • Stationary Phase Selection: Use silica gel (e.g., 230-400 mesh) as the stationary phase.

  • Mobile Phase (Eluent) Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good system will show clear separation between the desired compound (Rf ≈ 0.3-0.4) and its impurities. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often a good starting point.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude sample in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase, starting with the least polar solvent mixture.

    • Gradually increase the polarity of the mobile phase to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Below are diagrams created using DOT language to illustrate key workflows and relationships.

G Impurity Handling Workflow cluster_0 Analysis cluster_1 Decision & Purification cluster_2 Final QC ImpureSample Impure Sample Received InitialAnalysis Initial Analysis (HPLC, LC-MS) ImpureSample->InitialAnalysis Characterize Decision Purification Needed? InitialAnalysis->Decision Purification Purification (Column Chromatography or Recrystallization) Decision->Purification Yes PureProduct Pure Product (>99.5%) Decision->PureProduct No (Purity OK) PurityCheck Purity Check (HPLC) Purification->PurityCheck PurityCheck->Purification Re-purify PurityCheck->PureProduct Meets Spec

Caption: A workflow diagram illustrating the process of analyzing, purifying, and verifying the purity of a chemical sample.

G Troubleshooting Logic for Unexpected HPLC Peak Start Unexpected Peak in HPLC CheckRetention Compare Retention Time with Standards Start->CheckRetention SpikeSample Spike Sample with Standard CheckRetention->SpikeSample Match Found LCMS Run LC-MS Analysis CheckRetention->LCMS No Match IsStartingMaterial Impurity is Starting Material SpikeSample->IsStartingMaterial Peak Increases IsByproduct Impurity is Known Byproduct SpikeSample->IsByproduct Peak Increases IsUnknown Impurity is Unknown LCMS->IsUnknown Get Mol. Weight ActionOptimize Action: Optimize Reaction Conditions IsStartingMaterial->ActionOptimize ActionPurify Action: Purify Sample IsByproduct->ActionPurify ActionCharacterize Action: Characterize Structure (NMR, etc.) IsUnknown->ActionCharacterize G Impurity Source and Formation Pathway cluster_synthesis Synthesis Stage cluster_post_synthesis Post-Synthesis & Storage Source Sources of Impurities StartingMaterials Starting Materials - Incomplete Reaction SideReactions Side Reactions - Dimerization - Isomer Formation Degradation Degradation - Oxidation (Air) - Photolysis (Light) Contamination Contamination - Residual Solvents - Reagents/Catalysts Target N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine (Impure Sample) StartingMaterials->Target SideReactions->Target Degradation->Target Contamination->Target

References

"column chromatography tips for purifying N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (60-120 mesh or 230-400 mesh) is a common and appropriate choice for the purification of this compound. However, as this compound is a basic compound, it may interact strongly with the acidic silanol groups on the silica surface, potentially leading to tailing peaks and poor separation. If such issues arise, consider using amine-functionalized silica gel or deactivating the standard silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%).

Q2: What is a good starting point for a mobile phase system?

A2: A good starting point for developing a mobile phase system is a mixture of a non-polar and a polar solvent. Based on literature for similar aromatic amine and pyrimidine compounds, the following systems are recommended for initial screening via Thin Layer Chromatography (TLC):

  • Ethyl acetate/Hexane

  • Dichloromethane/Methanol

The optimal ratio will depend on the specific impurities present in your crude sample. It is crucial to perform TLC analysis to determine the best solvent system and ratio that provides good separation between your target compound and any impurities. Aim for an Rf value of 0.2-0.4 for the desired compound.

Q3: How can I visualize the compound on a TLC plate?

A3: this compound is an aromatic compound and can often be visualized under UV light (254 nm) as a dark spot on a fluorescent TLC plate.[1] For enhanced visualization, various staining reagents can be used. A common stain for aromatic amines is a p-anisaldehyde solution followed by gentle heating.[1] Another option is exposure to iodine vapor, which often reveals organic compounds as brown spots.[1]

Q4: My compound appears to be insoluble in the initial mobile phase. What should I do?

A4: this compound is a white to off-white crystalline powder.[2][3] While specific solubility data is limited, if you encounter solubility issues with your chosen mobile phase, you can dissolve your crude product in a minimal amount of a stronger, more polar solvent such as dichloromethane or a small amount of methanol before loading it onto the column. For larger-scale purifications or persistent solubility problems, a "dry loading" technique is recommended. This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of your column.

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Tailing Peaks Strong interaction between the basic amine groups and acidic silanol groups on the silica gel.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase. - Use an amine-functionalized silica gel column. - Ensure the compound is not overloaded on the column.
Poor Separation of Product from Impurities Inappropriate mobile phase polarity.- Optimize the mobile phase composition based on thorough TLC analysis. Try different solvent systems (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Product Elutes with the Solvent Front The mobile phase is too polar.- Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane percentage in an ethyl acetate/hexane system).
Product is Stuck on the Column The mobile phase is not polar enough.- Increase the polarity of your mobile phase by increasing the proportion of the polar solvent (e.g., increase the methanol percentage in a dichloromethane/methanol system). - If the compound still does not elute, a stronger solvent like 1-5% methanol in dichloromethane may be necessary.
Presence of Unreacted Starting Materials Incomplete reaction during synthesis.- p-Phenylenediamine: This is a polar compound and should elute with a more polar solvent system. - 2-chloro-4,6-dimethylpyrimidine: This is less polar than the product and should elute earlier. Adjust the mobile phase polarity to achieve separation.
Presence of a Less Polar Impurity Potential formation of a di-substituted byproduct where both amino groups of p-phenylenediamine have reacted with the pyrimidine.- This byproduct would be significantly less polar than the desired mono-substituted product. Use a less polar mobile phase to elute the byproduct first, then increase the polarity to elute the desired product.
Compound Decomposition on the Column The compound may be sensitive to the acidic nature of silica gel over prolonged exposure.- Use a less acidic (neutral) or amine-functionalized silica gel. - Add a basic modifier to the eluent. - Perform the chromatography as quickly as possible.

Experimental Protocols

Thin Layer Chromatography (TLC) for Mobile Phase Selection
  • Plate Preparation: Use silica gel coated TLC plates with a fluorescent indicator (F254).

  • Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol). Spot the solution onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a small amount of the test mobile phase (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol).

  • Visualization: After the solvent front has reached near the top of the plate, remove it, and mark the solvent front. Allow the plate to dry and visualize the spots under UV light (254 nm). If necessary, use a staining reagent like p-anisaldehyde or iodine for better visualization.

  • Analysis: Calculate the Rf values for your product and impurities. The ideal mobile phase will give the product an Rf of 0.2-0.4 and provide the largest possible separation from all impurities.

Column Chromatography Protocol
  • Column Packing:

    • Select an appropriate size glass column with a stopcock.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions. The flow rate should be controlled to allow for proper equilibration.

    • If using a gradient elution, gradually increase the polarity of the mobile phase.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which fractions contain the purified product.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Crude Product tlc Perform TLC Analysis start->tlc good_sep Good Separation? tlc->good_sep run_column Run Column Chromatography good_sep->run_column Yes troubleshoot Troubleshoot Separation good_sep->troubleshoot No pure_product Pure Product run_column->pure_product adjust_mp Adjust Mobile Phase Polarity troubleshoot->adjust_mp add_modifier Add Basic Modifier (e.g., Et3N) troubleshoot->add_modifier change_sp Change Stationary Phase (e.g., Amine-Silica) troubleshoot->change_sp adjust_mp->tlc add_modifier->tlc change_sp->tlc

Caption: Troubleshooting workflow for column chromatography.

LogicalRelationship cluster_synthesis Synthesis cluster_product Desired Product cluster_impurities Potential Impurities 2-chloro-4,6-dimethylpyrimidine 2-chloro-4,6-dimethylpyrimidine This compound This compound 2-chloro-4,6-dimethylpyrimidine->this compound p-phenylenediamine p-phenylenediamine p-phenylenediamine->this compound unreacted_chloro Unreacted 2-chloro-4,6-dimethylpyrimidine unreacted_diamine Unreacted p-phenylenediamine disubstituted Di-substituted byproduct

Caption: Synthesis and potential impurities relationship.

References

Technical Support Center: Recrystallization of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Recrystallization Issues

Users may encounter several common issues during the recrystallization of this compound. This section provides a systematic guide to addressing these problems.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not appropriate for the compound at the concentration and temperature used.

  • Solution:

    • Increase Solvent Volume: Add small additional volumes of the hot solvent until the compound dissolves. Be mindful that this will lower the final yield.

    • Try a Different Solvent: Consult the solvent selection table below and choose a solvent with a different polarity. For aminopyrimidine derivatives, polar protic solvents like ethanol or methanol are often good starting points.

    • Use a Solvent Mixture: If the compound is very soluble in one solvent and poorly soluble in another, a co-solvent system can be effective. Dissolve the compound in a minimum amount of the "good" hot solvent and then slowly add the "poor" hot solvent until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common mixture for pyrimidine derivatives is ethyl acetate/hexane.[1]

Issue 2: The compound "oils out" or precipitates as an amorphous solid instead of forming crystals.

  • Possible Cause: The solution is supersaturated, and the compound is crashing out of solution too quickly. This can also happen if the melting point of the compound is lower than the boiling point of the solvent.

  • Solution:

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.

    • Reheat and Add More Solvent: Reheat the solution until the oil or amorphous solid redissolves. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool slowly.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Issue 3: No crystals form, even after the solution has cooled completely.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the concentration is too low.

  • Solution:

    • Induce Crystallization: Try scratching the flask or adding a seed crystal as described above.

    • Reduce Solvent Volume: If the compound is too dilute, you can gently heat the solution to evaporate some of the solvent and increase the concentration. Be careful not to overheat and decompose the compound.

    • Add an Anti-Solvent: If the compound is highly soluble, you can try adding a solvent in which it is insoluble (an anti-solvent) dropwise to the solution until it becomes turbid. Then, allow it to stand.

    • Change Solvents: The chosen solvent may be too effective at solvating the molecule. Refer to the solvent selection table and choose a solvent in which the compound is expected to have lower solubility at room temperature.

Issue 4: The resulting crystals are colored or appear impure.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Solution:

    • Decolorizing Carbon: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that it can also adsorb some of your product, potentially lowering the yield.

    • Hot Filtration: Perform a hot filtration of the dissolved compound to remove any insoluble impurities before allowing the solution to cool.

    • Second Recrystallization: A second recrystallization using a different solvent system may be necessary to remove stubborn impurities.

    • Alternative Purification: If recrystallization fails to yield a pure product, other purification techniques such as column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

Q2: How can I quickly screen for a suitable recrystallization solvent?

A2: A small-scale solvent screen can be very effective. Place a small amount of your crude compound (a few milligrams) into several test tubes. To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. A good candidate solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Observe if crystals form upon cooling.

Q3: What is the expected appearance of pure this compound?

A3: Commercial suppliers describe the compound as a white to off-white crystalline powder.

Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I recrystallize it?

A4: For compounds that are only soluble in high-boiling point solvents, a technique called anti-solvent vapor diffusion is often effective. In this method, the compound is dissolved in a minimal amount of the high-boiling solvent (e.g., DMF) in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble, such as diethyl ether or pentane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting the slow growth of high-quality crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization (Suggested Starting Method)

This protocol provides a general procedure for recrystallization from a single solvent, such as ethanol.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Data Presentation

Table 1: Common Solvents for Recrystallization of Pyrimidine Derivatives

SolventPolarityTypical Use
WaterHighFor more polar compounds.
EthanolHighA common and effective solvent for many pyrimidine derivatives.
MethanolHighSimilar to ethanol, can be a good alternative.
AcetoneMediumCan be effective, sometimes used in combination with non-polar solvents.
Ethyl AcetateMediumOften used in a co-solvent system with hexane.[1]
TolueneLowFor less polar compounds.
HexaneLowTypically used as an anti-solvent or in a co-solvent system.

Visualizations

Recrystallization_Workflow start Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystals Crystals Formed cool->crystals no_crystals No Crystals cool->no_crystals If isolate Isolate Crystals (Vacuum Filtration) crystals->isolate troubleshoot Troubleshoot: - Evaporate Solvent - Add Anti-Solvent - Scratch Flask - Seed no_crystals->troubleshoot wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure Compound dry->end troubleshoot->cool

Caption: A general workflow for the recrystallization process.

Troubleshooting_Oiling_Out start Compound 'Oils Out' or Precipitates as Amorphous Solid reheat Reheat Solution to Redissolve start->reheat add_solvent Add Small Amount of Additional Hot Solvent reheat->add_solvent slow_cool Allow to Cool Slowly (Insulate Flask if Necessary) add_solvent->slow_cool check_crystals Check for Crystal Formation slow_cool->check_crystals scratch Scratch Inner Surface of Flask with a Glass Rod scratch->check_crystals seed Add a Seed Crystal seed->check_crystals check_crystals->scratch No check_crystals->seed Still No success Crystals Formed Successfully check_crystals->success Yes failure Still No Crystals or Oiling Out check_crystals->failure Persistent Failure change_solvent Consider a Different Solvent or Solvent System failure->change_solvent

Caption: Troubleshooting guide for when a compound "oils out".

References

Validation & Comparative

Unveiling the Biological Potential of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of derivatives based on the N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine scaffold. While direct quantitative data for the parent compound remains limited in publicly accessible literature, this analysis synthesizes findings on related pyrimidine derivatives to highlight their potential therapeutic applications, particularly in antimicrobial and anticancer research.

This guide presents available data on the biological activities of closely related derivatives and provides context by comparing them with other pyrimidine-based compounds. Detailed experimental methodologies for key assays are also outlined to support further research and development in this area.

Comparative Analysis of Biological Activity

Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound ClassDerivative/CompoundTarget Organism(s)Activity Metric (MIC/Zone of Inhibition)Reference
Azo Dye Derivative of SulfonamideN-(4, 6-dimethylpyrimidin-2-yl)-4-((2-hydroxynaphthalen-1-yl) diazenyl) benzene sulfonamide and its Ni(II), Cu(II), and Zn(II) complexesVarious bacterial and fungal strainsQualitative inhibition observed; metal complexes showed greater inhibition than the ligand alone.[1][1]
Pyrrolo[3,2-d]pyrimidine DerivativesNovel synthetic pyrrolo[3,2-d]pyrimidine compoundsStaphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella spp.Not specified in abstract, but exhibited antibacterial activity.
General Pyrimidine DerivativesNot specifiedGram-positive and Gram-negative bacteriaReported to show better inhibition than amoxicillin, ampicillin, and ciprofloxacin in a disk diffusion assay.
Table 2: Anticancer Activity of Pyrimidine Derivatives
Compound ClassDerivative/CompoundCell Line(s)Activity Metric (IC50)Reference
4,6-Diarylpyrimidine DerivativesNovel synthesized derivativesNot specified; targeting PIK3γHigh binding affinity in silico, suggesting potential anticancer activity.[2][3][2][3]
Quinazoline-pyrimidine HybridsSM-8HT-29 (human colorectal cancer)GI50 = 10.64 µM[4]
Pyrrolo[2,3-d]pyrimidine Derivative6eNot specifiedCDK4 IC50 = 8.8 nM, CDK9 IC50 = 12 nM, HDAC1 IC50 = 2.2 nM[5]

Experimental Protocols

To facilitate the replication and validation of the biological activities of these compounds, detailed methodologies for key experiments are crucial. Below are representative protocols for antimicrobial susceptibility testing and anticancer cell viability assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown on an appropriate agar medium. Several colonies are then used to inoculate a sterile broth, which is incubated until it reaches a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Compound Dilutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or another appropriate broth).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plate also includes a positive control (broth with bacteria, no compound) and a negative control (broth only). The plate is then incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plate is incubated for another 2-4 hours, during which viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of IC50: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Potential Mechanisms of Action

To conceptualize the potential biological impact of this compound derivatives, the following diagrams illustrate a generalized experimental workflow and a potential signaling pathway based on the activities of related pyrimidine compounds.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start N1-(4,6-Dimethylpyrimidin-2-yl) benzene-1,4-diamine derivatives Derivative Synthesis start->derivatives characterization Structural Characterization (NMR, MS, etc.) derivatives->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (IC50 Determination) characterization->anticancer sar Structure-Activity Relationship (SAR) antimicrobial->sar anticancer->sar comparison Comparison with Standard Drugs sar->comparison signaling_pathway cluster_cell Cancer Cell receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation derivative Pyrimidine Derivative (Potential Inhibitor) derivative->pi3k Inhibition

References

In Vitro Performance of N-Phenylpyrimidin-2-amine and 2,4-Diaminopyrimidine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly for kinase inhibitors, due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase domain. This guide provides a comparative overview of the in vitro performance of N-phenylpyrimidin-2-amine and 2,4-diaminopyrimidine derivatives, a class of compounds that includes the structural motif of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. The data presented here is collated from various studies to highlight structure-activity relationships (SAR) and compare these compounds against other kinase inhibitor classes.

Executive Summary

N-phenylpyrimidin-2-amine and 2,4-diaminopyrimidine derivatives have demonstrated significant potential as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs). Their efficacy is highly dependent on the substitution patterns on both the pyrimidine and the phenyl rings. Generally, these compounds exhibit potent anti-proliferative activity against a range of cancer cell lines. While direct head-to-head comparisons are limited in the public domain, the available data suggests that these pyrimidine-based inhibitors are competitive with other classes of kinase inhibitors, such as quinazoline derivatives.

Comparative In Vitro Efficacy

The following tables summarize the in vitro activity of various pyrimidine-based compounds from different studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: In Vitro Kinase Inhibition Profile of Pyrimidine Derivatives
Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference CompoundIC50 (nM)
N²,N⁴-disubstituted pyrimidine-2,4-diaminesCDK2Compound 3g83Roscovitine250
N²,N⁴-disubstituted pyrimidine-2,4-diaminesCDK9Compound 3c65Flavopiridol-
2,4-diaminopyrimidine derivativesPAK4Compound B65.9--
Pyrimidin-2-amine derivativesPLK4Compound 8h6.7Centrinone-
Thienopyrimidine derivativesEGFRCompound 5f-Erlotinib-
Thienopyrimidine derivativesVEGFR-2Compound 5f1230Vandetanib40
Pyrrolo[2,3-d]pyrimidine derivativesEGFRCompound 483.63Erlotinib-
Pyrrolo[2,3-d]pyrimidine derivativesVEGFR-2Compound 10Potent (25x Semaxanib)Semaxanib-

Note: IC50 values are sourced from multiple publications and may not be directly comparable.[1][2][3][4][5]

Table 2: Anti-proliferative Activity of Pyrimidine Derivatives in Cancer Cell Lines
Compound ClassCell LineRepresentative CompoundIC50 (µM)Reference CompoundIC50 (µM)
2,4-diaminopyrimidine derivativesA549 (Lung Cancer)Compound B62.533--
N4,N6-disubstituted pyrimidine-4,6-diaminesA431 (Skin Cancer)Yfq07Competitive with AZD3759AZD3759-
N4,N6-disubstituted pyrimidine-4,6-diaminesH1975 (Lung Cancer)Yfq07Competitive with AZD3759AZD3759-
Pyrimidine-based derivativesA549 (Lung Cancer)Compound 7d9.19 - 13.17Pazopanib21.18
Pyrimidine-based derivativesHepG2 (Liver Cancer)Compound 7d11.94 - 18.21Pazopanib36.66
Indazol-pyrimidine derivativesMCF-7 (Breast Cancer)Compound 4f1.629Doxorubicin8.029

Note: IC50 values are sourced from multiple publications and may not be directly comparable.[6][7][8][9]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-phenylpyrimidin-2-amine and 2,4-diaminopyrimidine derivatives is finely tuned by their substitution patterns:

  • Hinge-Binding Moiety : The 2-amino or 4-amino group on the pyrimidine ring is crucial for forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.

  • Substitutions on the Phenyl Ring : Modifications on the N-phenyl ring can significantly impact potency and selectivity. For instance, in a series of N²,N⁴-diphenylpyrimidine-2,4-diamines, the nature and position of substituents on the aniline rings were varied to improve potency, selectivity, and solubility[10].

  • Solvent-Exposed Region : Substituents at the 5- and 6-positions of the pyrimidine ring extend into the solvent-exposed region of the ATP-binding pocket. Introducing hydrophilic groups at these positions can enhance solubility and pharmacokinetic properties.

Comparison with Alternative Kinase Inhibitors

Pyrimidine-based inhibitors are often compared to other heterocyclic scaffolds targeting the same kinases.

  • vs. Quinazoline-based Inhibitors : Compounds like Erlotinib and Lapatinib are quinazoline-based EGFR inhibitors. While both pyrimidine and quinazoline cores can effectively target the ATP-binding site, differences in their chemical properties and substitution vectors can lead to variations in potency, selectivity, and resistance profiles[4].

  • vs. Multi-Kinase Inhibitors : Pazopanib, a pyrimidine-based inhibitor, is often compared with Sorafenib, a non-pyrimidine multi-targeted kinase inhibitor. Both target VEGFR-2, but their broader kinase profiles and off-target effects differ, leading to distinct clinical applications and side-effect profiles.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The N-phenylpyrimidin-2-amine and 2,4-diaminopyrimidine derivatives discussed here primarily target receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are pivotal in cancer cell proliferation, survival, and angiogenesis.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Pyrimidine_Inhibitor->VEGFR

Caption: EGFR and VEGFR signaling pathways and points of inhibition.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the IC50 value of a test compound against a specific kinase.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare serial dilutions of test compound Start->Prep_Inhibitor Setup_Reaction Set up kinase reaction: - Kinase - Substrate - ATP Prep_Inhibitor->Setup_Reaction Incubate Incubate at optimal temperature and time Setup_Reaction->Incubate Add_Detection Add detection reagent (e.g., ADP-Glo) Incubate->Add_Detection Measure_Signal Measure signal (e.g., luminescence) Add_Detection->Measure_Signal Data_Analysis Data analysis: - Normalize data - Plot dose-response curve - Calculate IC50 Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)

This protocol provides a general method for assessing the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Test compound dissolved in DMSO

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect kinase activity using a suitable detection reagent according to the manufacturer's instructions. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for evaluating the effect of test compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium and supplements

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against the compound concentration.

References

A Comparative Guide to the Structure-Activity Relationship of 2,4-Diaminopyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While a comprehensive structure-activity relationship (SAR) for N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine analogs is not extensively available in publicly accessible literature, a closely related and well-researched class of compounds, the 2,4-diaminopyrimidines, has been widely explored as potent kinase inhibitors. This guide provides a comparative analysis of the SAR of 2,4-diaminopyrimidine derivatives, focusing on their efficacy as inhibitors of various protein kinases implicated in cancer and other diseases. The insights from these analogs can offer valuable guidance for the design of novel kinase inhibitors.

This guide summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes important biological pathways and SAR principles.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro inhibitory activity of various 2,4-diaminopyrimidine derivatives against different kinases and cancer cell lines. These compounds showcase the impact of substitutions at the C2 and C4 positions of the pyrimidine core on their biological activity.

Table 1: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)

CompoundR1 (at N4)R2 (at N2)CDK2 IC50 (nM)[1]CDK9 IC50 (nM)[1]MDA-MB-231 Cell Proliferation IC50 (µM)[1]
1 PhenylPhenyl110023012.8
2a 4-Fluorophenyl4-Fluorophenyl2201101.8
2d 4-Chlorophenyl4-Chlorophenyl110801.2
3b 4-Fluorophenyl4-(N,N-dimethylamino)phenyl150981.5
3g 4-Fluorophenyl4-(Piperidin-1-yl)phenyl83700.9

Table 2: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against c-Jun N-terminal Kinase (JNK)

CompoundR1 (at N2)R2 (at C4-aniline)JNK2 IC50 (nM)[2][3]JNK3 IC50 (nM)[2][3]
4 4-MorpholinophenylH100150
5 4-Morpholinophenyl3-CF31015
6 4-Morpholinophenyl3-Cl812
7 4-(4-Methylpiperazin-1-yl)phenyl3-CF358

Table 3: Inhibitory Activity of 2,4-Diaminopyrimidine Derivatives against Focal Adhesion Kinase (FAK)

CompoundR1 (at N2)R2 (at N4)FAK IC50 (nM)[4]A549 Cell Proliferation IC50 (µM)[5]
8 4-Fluorophenyl4-(Dimethylamino)phenyl2164>50
9 (Q6) 4-(Trifluoromethyl)phenyl4-(Dimethylamino)phenyl3.20.87
10 4-Chlorophenyl4-(Dimethylamino)phenyl8.91.21

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are typical protocols for the key assays used in the evaluation of 2,4-diaminopyrimidine kinase inhibitors.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

The synthesis of 2,4-diaminopyrimidine analogs generally involves a sequential nucleophilic aromatic substitution (SNAr) reaction starting from a di-substituted pyrimidine, such as 2,4-dichloropyrimidine.[5]

  • Step 1: First Nucleophilic Substitution: 2,4-dichloropyrimidine is reacted with a primary or secondary amine in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like isopropanol or THF. The reaction is typically carried out at room temperature or with gentle heating. The more reactive chlorine at the C4 position is usually substituted first.

  • Step 2: Second Nucleophilic Substitution: The resulting 2-chloro-4-aminopyrimidine intermediate is then reacted with a second, different amine. This step often requires more forcing conditions, such as heating at higher temperatures in a high-boiling solvent like 1-pentanol, to substitute the less reactive chlorine at the C2 position.

  • Purification: The final product is typically purified by column chromatography on silica gel.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.[6][7]

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Assay Plate Preparation: The diluted compounds are added to the wells of a 384-well plate. A vehicle control (DMSO only) and a positive control inhibitor are also included.

  • Kinase Reaction: A reaction mixture containing the target kinase (e.g., CDK2/cyclin A), a specific peptide substrate, and ATP in an appropriate assay buffer is added to the wells to initiate the reaction.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Detection: An ATP detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and generate a luminescent signal that is proportional to the amount of remaining ATP.

  • Data Acquisition: The luminescence of each well is measured using a plate reader. The percentage of inhibition is calculated relative to the controls.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[5]

  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathway Diagram

CDK_Pathway cluster_0 Cell Cycle Progression cluster_1 CDK Regulation cluster_2 Cellular Processes G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2 CDK2->S G1/S Transition CDK9 CDK9 CyclinE Cyclin E CyclinE->CDK2 CyclinA Cyclin A CyclinA->CDK2 Transcription Transcription CDK9->Transcription Phosphorylates RNA Pol II CyclinT1 Cyclin T1 CyclinT1->CDK9 p21 p21/p27 p21->CDK2 Inhibition Apoptosis Apoptosis Transcription->Apoptosis Leads to Inhibitor 2,4-Diaminopyrimidine Inhibitors Inhibitor->CDK2 Inhibition Inhibitor->CDK9 Inhibition

Caption: Simplified CDK signaling pathway and points of inhibition by 2,4-diaminopyrimidine analogs.

Experimental Workflow Diagram

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start 2,4-Dichloropyrimidine step1 SNAr with R1-NH2 start->step1 intermediate 2-Chloro-4-(R1)aminopyrimidine step1->intermediate step2 SNAr with R2-NH2 intermediate->step2 product 2-(R2)-4-(R1)-diaminopyrimidine Analogs step2->product assay1 Biochemical Kinase Assay (e.g., CDK2, JNK, FAK) product->assay1 assay2 Cell-Based Proliferation Assay (e.g., MTT on A549, MCF-7) product->assay2 data IC50 Values assay1->data assay2->data sar Structure-Activity Relationship (SAR) Analysis data->sar optimization Lead Optimization sar->optimization

Caption: General workflow for the synthesis and evaluation of 2,4-diaminopyrimidine kinase inhibitors.

References

A Comparative Guide to N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine and Phenylenediamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, including yield, purity, and efficiency. This guide provides a detailed comparison of two diamine compounds, N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine and p-phenylenediamine, in the context of their application in chemical synthesis. While both molecules feature a phenylenediamine core, the presence of a bulky, electron-rich dimethylpyrimidine substituent on one of the amino groups in this compound significantly influences its reactivity and potential applications compared to the unsubstituted p-phenylenediamine.

Performance in Acylation and Polycondensation Reactions

A primary application for aromatic diamines is in acylation and polycondensation reactions, most notably in the synthesis of polyamides like aramid fibers. In these reactions, the nucleophilicity of the amine groups dictates the reaction rate and efficiency.

p-Phenylenediamine (PPD) is a cornerstone monomer in the production of high-performance aramid fibers, such as Kevlar®. It readily undergoes polycondensation with terephthaloyl chloride to form poly(p-phenylene terephthalamide).[1][2][3] The two primary amino groups of PPD exhibit high reactivity, leading to rapid polymerization.

This compound , on the other hand, presents a more nuanced reactivity profile. One amino group is substituted with a dimethylpyrimidine group, which introduces steric hindrance and alters the electronic properties of the molecule. This substitution is expected to reduce the nucleophilicity of the adjacent secondary amine and potentially the remote primary amine as well, due to electronic effects. While specific data on its use in polycondensation is not widely available, its application is noted in the synthesis of targeted molecules for therapeutic purposes, suggesting its utility in more controlled, smaller-scale acylation and coupling reactions rather than bulk polymerization.[4]

The following table summarizes the typical performance of p-phenylenediamine in acylation reactions. A comparable, detailed experimental dataset for this compound in a directly analogous reaction is not readily found in the public literature, reflecting its more specialized applications.

Table 1: Performance Data for p-Phenylenediamine in Acylation Reactions

Acylating AgentReaction TypeSolventCatalyst/BaseTemperature (°C)Reaction TimeYield (%)Reference
Terephthaloyl chloridePolycondensationN-methyl-2-pyrrolidone (NMP)/CaCl2-Room Temp to 70Minutes to hoursHigh (qualitative)[1][5]
Benzoic anhydrideMonoacylationMicroreactor-Not specified< 10 minutes85.7[6]
Acetic AnhydrideN-acetylationCytosolic fractionsNAT1 enzymeNot specifiedUp to 60 minRate: 0.65-3.25 nmol/mg/min[7]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing synthetic procedures. Below are representative protocols for the synthesis of the two diamines and a typical acylation reaction involving p-phenylenediamine.

Synthesis of this compound

A general method for the synthesis of N-aryl-2-aminopyrimidines involves the reaction of a guanidine derivative with a β-diketone followed by a coupling reaction. A plausible route for the synthesis of this compound is as follows:

Step 1: Synthesis of 2-amino-4,6-dimethylpyrimidine. This intermediate is synthesized by the condensation of guanidine with acetylacetone.

Step 2: Coupling with p-fluoronitrobenzene. The 2-amino-4,6-dimethylpyrimidine is then coupled with p-fluoronitrobenzene under basic conditions to yield N-(4,6-dimethylpyrimidin-2-yl)-4-nitroaniline.

Step 3: Reduction of the nitro group. The nitro group of N-(4,6-dimethylpyrimidin-2-yl)-4-nitroaniline is reduced, for example, by catalytic hydrogenation using a palladium catalyst, to afford the final product, this compound.

Synthesis of p-Phenylenediamine

A common industrial method for the synthesis of p-phenylenediamine involves the reduction of p-nitroaniline.

Protocol: p-Nitroaniline is reduced using iron powder in an acidic medium. The reaction mixture is then neutralized, and the p-phenylenediamine product is isolated and purified by distillation.

Acylation of p-Phenylenediamine (Aramid Synthesis)

Protocol for Low-Temperature Solution Polycondensation: [1]

  • In a glass polymerization reactor equipped with a stirrer and under a dry nitrogen atmosphere, a solution of N-methyl-2-pyrrolidone (NMP) containing anhydrous LiCl and pyridine is prepared.

  • Powdered p-phenylenediamine is added to the solution at room temperature and dissolved.

  • The solution is cooled in an ice-water bath to a specific temperature.

  • Stoichiometric powdered terephthaloyl chloride is then added while increasing the stirring speed.

  • As the polycondensation reaction proceeds, the viscosity of the solution increases.

  • The resulting polymer gel is allowed to stand for several hours.

  • A small amount of water is added to the polymer, which is then crushed, filtered, and washed repeatedly with cold and hot water to remove residual solvent and by-products until the washing liquid is neutral.

  • The polymer is dried at 100°C for over 5 hours.

Logical and Experimental Workflow Diagrams

To visualize the synthetic pathways and comparative logic, the following diagrams are provided.

synthesis_comparison cluster_PPD p-Phenylenediamine Synthesis & Application cluster_DMPBD This compound Synthesis & Application p_nitroaniline p-Nitroaniline PPD p-Phenylenediamine p_nitroaniline->PPD Reduction (Fe/acid) aramid Aramid Fiber (e.g., Kevlar) PPD->aramid terephthaloyl_chloride Terephthaloyl Chloride terephthaloyl_chloride->aramid Polycondensation guanidine Guanidine amino_pyrimidine 2-Amino-4,6-dimethylpyrimidine guanidine->amino_pyrimidine acetylacetone Acetylacetone acetylacetone->amino_pyrimidine Condensation nitro_intermediate N-(4,6-dimethylpyrimidin-2-yl)- 4-nitroaniline amino_pyrimidine->nitro_intermediate p_fluoronitrobenzene p-Fluoronitrobenzene p_fluoronitrobenzene->nitro_intermediate Nucleophilic Aromatic Substitution DMPBD N1-(4,6-Dimethylpyrimidin-2-yl)- benzene-1,4-diamine nitro_intermediate->DMPBD Reduction (e.g., H2/Pd) specialty_amide Specialty Amide / Drug Intermediate DMPBD->specialty_amide acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->specialty_amide Acylation

Figure 1: Synthetic pathways and primary applications of the two diamines.

experimental_workflow start Start: Select Diamine prep_solvent Prepare Polymerization Solvent (NMP/LiCl/Pyridine) start->prep_solvent add_diamine Add and Dissolve Diamine (PPD or DMPBD) prep_solvent->add_diamine cool Cool Solution (Ice-Water Bath) add_diamine->cool add_acyl_chloride Add Acyl Chloride (e.g., Terephthaloyl Chloride) cool->add_acyl_chloride polymerization Polycondensation / Acylation Reaction add_acyl_chloride->polymerization workup Work-up: Precipitation, Washing, Drying polymerization->workup analysis Analyze Product: Yield, Purity, Characterization workup->analysis

Figure 2: General experimental workflow for acylation/polycondensation.

Conclusion

p-Phenylenediamine and this compound, while sharing a common structural motif, are tailored for distinctly different synthetic applications.

  • p-Phenylenediamine is a highly reactive, difunctional monomer ideal for large-scale polymerization to produce robust materials like aramid fibers. Its symmetrical structure and high reactivity of both primary amino groups are key to its utility in forming high molecular weight polymers.

  • This compound is a more specialized reagent. The differential reactivity of its two amino groups, one primary and one secondary attached to a heterocyclic system, along with the steric bulk of the dimethylpyrimidine group, makes it a candidate for the controlled, stepwise synthesis of more complex molecules, such as pharmaceutical intermediates. While this differential reactivity can be a significant advantage in targeted synthesis, it makes it less suitable for simple, direct polymerization in the same manner as p-phenylenediamine.

For researchers in drug development, this compound offers the potential for selective functionalization, which is a critical aspect of building complex molecular architectures. In contrast, for materials scientists and engineers, p-phenylenediamine remains the workhorse for producing high-strength polymers. The choice between these two diamines will ultimately be dictated by the specific goals of the synthesis.

References

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from the 2-Phenylaminopyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Imatinib, a cornerstone tyrosine kinase inhibitor (TKI) derived from the N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine scaffold, against other key TKIs. The foundational structure of these inhibitors is closely related to the N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine core, representing a critical pharmacophore in targeted cancer therapy.

Imatinib was the first TKI to demonstrate remarkable success in treating cancers driven by specific kinase mutations, transforming the prognosis for patients with Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] This document presents a comprehensive analysis of its performance alongside second-generation and multi-targeted TKIs, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological and experimental processes.

Quantitative Efficacy Data

The in vitro potency of a kinase inhibitor is a crucial metric, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). These values indicate the drug concentration required to inhibit 50% of the target kinase's activity. The following tables summarize the efficacy of Imatinib and its key comparators—Nilotinib, Dasatinib, and Sunitinib—against their primary kinase targets.

Table 1: In Vitro Potency (IC50/Ki) of Kinase Inhibitors in Cell-Free Biochemical Assays
InhibitorTarget KinaseIC50 (nM)Ki (nM)
Imatinib v-Abl600[3][4]-
c-Abl400-
c-Kit100[3][5]-
PDGFRα71-
PDGFRβ6078[6]
Nilotinib Bcr-Abl20-60[7]-
c-Kit210[7]-
PDGFR69[7]-
Dasatinib c-Abl9-
Sunitinib c-Kit--
PDGFRβ2[8][9]8[6]
VEGFR280[8][9]9[6]

Note: IC50 and Ki values can vary based on experimental conditions such as ATP concentration.

Table 2: Cellular Activity (IC50) of Kinase Inhibitors
InhibitorCell LineTarget PathwayIC50 (µM)
Imatinib K562 (CML)Bcr-Abl0.08
M-07ec-Kit0.1[3]
Nilotinib Ba/F3 (Bcr-Abl)Bcr-Abl<0.03[10]
Dasatinib Ba/F3 (Bcr-Abl)Bcr-Abl<0.001
Sunitinib HUVECVEGFR20.04[6]
NIH-3T3 (PDGFRβ)PDGFRβ0.039[6]

Comparative Clinical Efficacy: The IRIS Trial

The landmark International Randomized study of Interferon and STI571 (IRIS) trial established Imatinib as the standard of care for newly diagnosed CML. The study demonstrated the overwhelming superiority of Imatinib compared to the previous standard therapy of interferon-alfa plus cytarabine.

Table 3: Key Outcomes from the IRIS Trial (18-Month Follow-up)
OutcomeImatinib ArmInterferon + Cytarabine Arm
Complete Cytogenetic Response 76.2%14.5%
Freedom from Progression to Advanced Disease 96.7%91.5%

At the 10-year follow-up, the estimated overall survival rate for patients in the Imatinib group was 83.3%.[11]

Signaling Pathways and Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[1] This action blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascades that drive cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR / c-KIT RAS RAS/RAF PDGFR->RAS PI3K PI3K PDGFR->PI3K BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->RAS BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Imatinib Imatinib Imatinib->PDGFR Inhibits Imatinib->BCR_ABL Inhibits MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified signaling pathways inhibited by Imatinib.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate the efficacy of kinase inhibitors like Imatinib.

In Vitro Cell Viability (MTT) Assay

This assay determines the concentration of an inhibitor required to reduce the metabolic activity (a proxy for viability) of a cancer cell line by 50% (IC50).

Materials:

  • BCR-ABL positive cell line (e.g., K562)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Imatinib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or SDS solution)

  • 96-well microplates

Procedure:

  • Cell Seeding: Culture K562 cells in RPMI-1640 medium. Seed approximately 5,000-10,000 cells per well in a 96-well plate.

  • Drug Treatment: Prepare serial dilutions of Imatinib in the culture medium. Add the diluted drug to the wells and include a vehicle control (DMSO-treated cells).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the Imatinib concentration and use non-linear regression to determine the IC50 value.[12]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed K562 Cells (96-well plate) C Add Imatinib to Cells A->C B Prepare Serial Dilutions of Imatinib B->C D Incubate (48-72 hours) C->D E Add MTT Reagent D->E F Incubate (4 hours) E->F G Add Solubilization Buffer F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for an MTT cell viability assay.
Western Blot for Phospho-CrkL Inhibition

This method is used to confirm that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of a key downstream substrate of BCR-ABL, such as CrkL.[13]

Materials:

  • K562 cells

  • Imatinib

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-CrkL, anti-total-CrkL, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment & Lysis: Treat K562 cells with various concentrations of Imatinib for a specified time. Harvest the cells and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody against phosphorylated CrkL (p-CrkL) overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply a chemiluminescent substrate and capture the signal using an imaging system.

  • Normalization: To ensure equal protein loading, the membrane can be "stripped" of the first set of antibodies and re-probed with antibodies for total CrkL and a loading control protein like GAPDH.[12][14]

In Vivo Efficacy in Animal Models

Preclinical in vivo studies are essential to evaluate a drug's efficacy and safety before human trials.

CML Model:

  • Model: Xenograft models are commonly established by subcutaneously injecting BCR-ABL positive human cell lines (e.g., K562) into immunocompromised mice (e.g., nude or SCID mice).

  • Treatment: Once tumors are established, mice are treated with Imatinib or a vehicle control, typically administered orally via gavage daily.

  • Evaluation: Tumor volume is measured regularly (e.g., with calipers) throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry) to confirm target inhibition.

GIST Model:

  • Model: A genetically engineered mouse model, the heterozygous mutant KitV558Δ/+ mouse, develops GISTs with 100% penetrance and is a clinically relevant model.[15]

  • Treatment: Similar to CML models, mice are treated with Imatinib or vehicle control.

  • Evaluation: Tumor response is assessed through methods like imaging or measurement of tumor burden upon necropsy. Animal survival is also a key endpoint.[16]

Conclusion

Imatinib, derived from a 2-phenylaminopyrimidine scaffold, revolutionized targeted cancer therapy. Its high efficacy against specific kinase-driven cancers like CML and GIST set a benchmark for subsequent drug development. While second-generation inhibitors such as Nilotinib and Dasatinib offer increased potency and activity against some Imatinib-resistant mutations, Imatinib remains a critical first-line therapy.[17][18] The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers working to develop the next generation of kinase inhibitors, building on the foundational success of molecules like Imatinib.

References

Validating the Purity of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for the validation of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine purity, alongside other analytical techniques. The experimental data and protocols presented herein are representative examples to illustrate the validation process.

High-Performance Liquid Chromatography (HPLC) Purity Validation

HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.

Illustrative Experimental Protocol for HPLC Analysis

A reversed-phase HPLC method is proposed for the purity determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: A stock solution of the sample is prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate working concentration.

Method Validation Parameters

The validation of the HPLC method would typically involve assessing the following parameters, with illustrative acceptance criteria:

ParameterProcedureAcceptance Criteria
Specificity Analysis of a blank, a placebo, the sample, and a spiked sample with potential impurities.The peak for this compound should be well-resolved from any other peaks.
Linearity Analysis of at least five concentrations of the reference standard over a range of 50-150% of the expected sample concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analysis of samples spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120%).Recovery should be within 98.0% to 102.0%.
Precision - Repeatability: Six replicate injections of the same sample. - Intermediate Precision: Analysis on different days with different analysts.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1).To be determined experimentally.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1).To be determined experimentally.
Robustness Deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).No significant impact on the results (RSD ≤ 2.0%).

Comparison with Alternative Purity Assessment Methods

While HPLC is a powerful tool, other techniques can provide complementary information or may be more suitable in specific contexts.

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.Requires reference standards, can be time-consuming for method development.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High efficiency for volatile compounds, can be coupled with mass spectrometry (GC-MS) for identification.Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity and specificity, provides molecular weight information, can identify unknown impurities when coupled with a separation technique (e.g., LC-MS).May not be quantitative without appropriate standards, complex mixtures can lead to ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard for the analyte.Lower sensitivity compared to HPLC and MS, requires higher sample concentrations, complex spectra for mixtures.
Titrimetry A chemical method of quantitative analysis for determining the concentration of an identified analyte.High precision and accuracy, low cost.Not suitable for complex mixtures, requires a specific chemical reaction, less sensitive.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship for selecting an appropriate analytical method.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation cluster_result Result & Reporting prep_std Prepare Reference Standard Solutions inject Inject into HPLC System prep_std->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect data_analysis Data Analysis & Purity Calculation detect->data_analysis specificity Specificity specificity->data_analysis linearity Linearity linearity->data_analysis accuracy Accuracy accuracy->data_analysis precision Precision precision->data_analysis robustness Robustness robustness->data_analysis report Generate Validation Report data_analysis->report

Caption: Experimental workflow for HPLC purity validation.

Method_Selection_Logic node_rect node_rect start Purity Assessment Required volatile Is the compound volatile? start->volatile thermolabile Is the compound thermolabile? volatile->thermolabile No gc GC volatile->gc Yes quantitative Is quantitative analysis required? thermolabile->quantitative No hplc HPLC thermolabile->hplc Yes structural_info Is structural information needed? nmr NMR structural_info->nmr Yes lcms LC-MS structural_info->lcms No quantitative->structural_info Yes

Caption: Logical flow for selecting an analytical method.

"cytotoxicity assays for compounds synthesized from N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cytotoxicity Assays for Novel Pyrimidine Derivatives

An Objective Analysis of Methodologies for Compounds Synthesized from N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

For researchers engaged in the synthesis and evaluation of novel therapeutic agents, particularly those derived from the this compound scaffold, selecting the appropriate cytotoxicity assay is a critical step. This guide provides a comparative overview of common assays, presenting experimental data and detailed protocols to aid in the selection of the most suitable method for assessing the cytotoxic potential of these pyrimidine-based compounds.

The pyrimidine skeleton is a foundational structure in many biologically active molecules, including several anticancer drugs.[1] Derivatives of this scaffold are frequently evaluated for their potential as cytotoxic agents against various cancer cell lines.[1][2][3][4][5] The primary goal of these assessments is to quantify the concentration at which a compound induces cell death, a key indicator of its therapeutic potential.

Comparative Analysis of Cytotoxicity Data

While specific cytotoxicity data for compounds directly synthesized from this compound are not extensively available in the public domain, a review of structurally related pyrimidine derivatives provides valuable insights. The following table summarizes hypothetical, yet representative, IC50 values (the concentration of a drug that inhibits a biological process by 50%) for a series of such compounds against common cancer cell lines. This data illustrates the typical range of activities observed and highlights the importance of screening against multiple cell lines.

Compound IDDerivative StructureCell LineAssay TypeIncubation Time (h)IC50 (µM)
PDC-01 Phenyl-substitutedA549 (Lung)MTT4815.2
PDC-02 Chloro-phenyl-substitutedA549 (Lung)MTT488.7
PDC-01 Phenyl-substitutedMCF-7 (Breast)XTT4822.5
PDC-02 Chloro-phenyl-substitutedMCF-7 (Breast)XTT4812.1
PDC-03 Methoxy-phenyl-substitutedHepG2 (Liver)LDH24> 50
PDC-04 Nitro-phenyl-substitutedHepG2 (Liver)LDH245.4
Doxorubicin (Reference Drug)A549 (Lung)MTT480.8
Doxorubicin (Reference Drug)MCF-7 (Breast)XTT481.1
Doxorubicin (Reference Drug)HepG2 (Liver)LDH241.5

Note: The data presented in this table is hypothetical and for illustrative purposes only, designed to reflect typical results for novel pyrimidine derivatives.

Experimental Workflow and Methodologies

The selection of a cytotoxicity assay depends on the compound's mechanism of action, the cell type, and the desired endpoint. The most common assays for screening synthetic compounds are metabolic assays (like MTT and XTT) and membrane integrity assays (like the LDH assay).

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 3. Add Synthesized Compound Dilutions cell_seeding->add_compound incubate 4. Incubate for 24-72 hours add_compound->incubate add_reagent 5. Add Assay Reagent (e.g., MTT, LDH Substrate) incubate->add_reagent incubate_reagent 6. Incubate for Reaction add_reagent->incubate_reagent measure 7. Measure Signal (Absorbance/Luminescence) incubate_reagent->measure data_analysis 8. Calculate % Viability and IC50 Values measure->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity testing of synthesized compounds.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[6][7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently pipette to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] When the plasma membrane is compromised, LDH leaks out and can be detected with a coupled enzymatic reaction.[8][10]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[10]

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[10]

  • Reaction Mixture: Prepare the LDH reaction mixture, which typically contains a substrate (lactate) and a tetrazolium salt, according to the kit manufacturer's instructions.[8] Add 50 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[10] The amount of color formed is proportional to the amount of LDH released.

Potential Signaling Pathways in Cytotoxicity

Many pyrimidine derivatives, particularly those designed as kinase inhibitors, exert their cytotoxic effects by modulating critical cell signaling pathways that control cell survival and apoptosis (programmed cell death).[11][12] Inhibition of pro-survival pathways like PI3K/Akt and Ras/Raf/MEK/ERK can lead to the activation of pro-apoptotic proteins (e.g., BAD, BAX), mitochondrial dysfunction, and ultimately, caspase activation, culminating in cell death.[13]

G cluster_pathway Apoptosis Signaling Pathway cluster_pro_survival Pro-Survival Signaling cluster_pro_apoptotic Pro-Apoptotic Factors cluster_mito Mitochondrial Events cluster_caspase Execution Phase Compound Pyrimidine Derivative (e.g., Kinase Inhibitor) PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt Inhibition Ras_ERK Ras/ERK Pathway Compound->Ras_ERK Bad_Bax Activation of BAD / BAX PI3K_Akt->Bad_Bax Inhibits Ras_ERK->Bad_Bax Inhibits Mito_Dys Mitochondrial Dysfunction Bad_Bax->Mito_Dys Cyto_C Cytochrome c Release Mito_Dys->Cyto_C Caspase Caspase Activation Cyto_C->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential apoptotic pathway induced by pyrimidine-based kinase inhibitors.

By providing standardized protocols and comparative insights, this guide serves as a valuable resource for researchers working to characterize the cytotoxic effects of novel compounds derived from this compound, facilitating more efficient and informed drug development.

References

Comparative Potency of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine analogs and related diaminopyrimidine derivatives as kinase inhibitors. The information is compiled from various studies to offer a comprehensive overview of their structure-activity relationships (SAR) and potential as therapeutic agents.

Data Summary of Analog Potency

The following table summarizes the in vitro potency of various diaminopyrimidine derivatives against key oncogenic kinases. The core structure of interest, this compound, serves as a foundational scaffold for many potent kinase inhibitors. The analogs presented here, while not all direct derivatives, share the diaminopyrimidine core and provide valuable insights into the structural modifications that influence inhibitory activity.

Compound IDTarget KinaseIC50 (nM)Cell Line (for cellular activity)Cellular IC50 (nM)Reference
VX-680 (Tozasertib) Aurora A0.6--[1]
Aurora B18--[1]
Aurora C4.6--[1]
BI 811283 Aurora B9Various Cancer Lines (24)14[1]
CS2164 (Chiauranib) Aurora B9--[1]
Barasertib (AZD1152) Aurora B0.37A549 (Lung Cancer)7[1][2]
Alisertib (MLN8237) Aurora A1.2--[2]
AMG900 Aurora B4--[2]
PF-03814735 Aurora A0.8--[2]
Compound 38j Aurora A7.1U937 (Leukemia)12[2]
Aurora B25.7[2]
Compound 41l Aurora A9.3--[2]
Aurora B2.8--[2]
Compound 29 Aurora A12HeLa500-4000[3]
Aurora B430[3]
Compound 12a Aurora A309HCT-116 (Colon Cancer)1310[4]
Aurora B293A549 (Lung Cancer)12050[4]
MCF-7 (Breast Cancer)20530[4]
Yfq07 EGFR (delE746-A750)18H3255, A431, HCC827, PC-9, H1975Not Specified[5][6]
Compound 9k --A549 (Lung Cancer)2140[7][8]
HCT-116 (Colon Cancer)3590[7][8]
PC-3 (Prostate Cancer)5520[7][8]
MCF-7 (Breast Cancer)3690[7][8]
Compound 13f --A549 (Lung Cancer)1980[7][8]
HCT-116 (Colon Cancer)2780[7][8]
PC-3 (Prostate Cancer)4270[7][8]
MCF-7 (Breast Cancer)4010[7][8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of these kinase inhibitors. Specific details may vary between individual studies.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases is typically determined using an in vitro kinase assay.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection recombinant_kinase Recombinant Kinase incubation Incubation at specific temperature and time recombinant_kinase->incubation substrate Kinase Substrate (e.g., peptide, protein) substrate->incubation atp ATP (radiolabeled or cold) atp->incubation test_compound Test Compound (serial dilutions) test_compound->incubation stop_reaction Stop Reaction incubation->stop_reaction quantification Quantify Substrate Phosphorylation stop_reaction->quantification data_analysis Data Analysis (IC50 determination) quantification->data_analysis

Fig. 1: General workflow for an in vitro kinase inhibition assay.
  • Assay Components: The reaction mixture typically contains the purified recombinant kinase, a specific substrate (peptide or protein), ATP (often radiolabeled, e.g., [γ-³³P]ATP), and the test compound at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by adding a solution such as phosphoric acid or EDTA.

  • Detection and Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo) are used.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is then determined by fitting the data to a dose-response curve.

Cell Proliferation Assay

The anti-proliferative activity of the compounds on cancer cell lines is commonly assessed using assays like the MTT or MTS assay.

G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_viability Viability Assessment seed_cells Seed cancer cells in 96-well plates adherence Allow cells to adhere (e.g., 24 hours) seed_cells->adherence add_compound Add serial dilutions of test compound adherence->add_compound incubation Incubate for a set period (e.g., 72 hours) add_compound->incubation add_reagent Add viability reagent (e.g., MTT, MTS) incubation->add_reagent color_development Incubate for color development add_reagent->color_development measure_absorbance Measure absorbance with a plate reader color_development->measure_absorbance calculate_ic50 Calculate cellular IC50 measure_absorbance->calculate_ic50

Fig. 2: Workflow for a typical cell proliferation assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with the test compounds at a range of concentrations.

  • Incubation: The plates are incubated for a specified duration, typically 48 to 72 hours.

  • Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.

  • Data Quantification: The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

  • IC50 Determination: The percentage of cell growth inhibition is calculated for each concentration, and the cellular IC50 value is determined from the dose-response curve.

Signaling Pathway Context

Diaminopyrimidine derivatives often target kinases involved in critical cell signaling pathways that regulate cell cycle progression, proliferation, and survival. A prominent target for this class of inhibitors is the Aurora kinase family, which plays a crucial role in mitosis.

G cluster_cell_cycle Cell Cycle Progression cluster_mitosis Mitotic Events G1 G1 Phase S S Phase G2 G2 Phase M Mitosis G2->M M->G1 centrosome_sep Centrosome Separation spindle_assembly Spindle Assembly chromosome_seg Chromosome Segregation cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->centrosome_sep Aurora_A->spindle_assembly Aurora_B Aurora B Aurora_B->chromosome_seg Aurora_B->cytokinesis Inhibitor Diaminopyrimidine Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Fig. 3: Simplified role of Aurora kinases in mitosis and the point of intervention for inhibitors.

Aurora A is primarily involved in centrosome separation and the formation of the mitotic spindle, while Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome segregation and cytokinesis. Inhibition of these kinases by diaminopyrimidine analogs leads to mitotic arrest and, ultimately, apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights

  • The Diaminopyrimidine Core: This scaffold acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

  • Substitutions on the Phenyl Ring: Modifications to the N1-phenyl group can significantly impact potency and selectivity. Electron-withdrawing or -donating groups at different positions can influence binding affinity and pharmacokinetic properties.

  • Modifications at the 4- and 6-positions of the Pyrimidine Ring: Substitutions at these positions can be tailored to interact with specific pockets within the ATP-binding site of the target kinase, thereby enhancing potency and selectivity. For instance, the dimethyl groups in the parent compound contribute to binding in a specific manner.

  • The N4-substituent: The nature of the substituent at the N4 position of the benzene ring is critical for activity. Often, this position is modified to introduce solubilizing groups or moieties that can form additional interactions with the target kinase.

References

Benchmarking N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine Derivatives Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine derivatives as kinase inhibitors against established anticancer drugs: Imatinib, Dasatinib, and Gefitinib. Due to the limited publicly available data on the specific diamine derivatives, this guide utilizes data from structurally related pyrimidine-based compounds to provide a benchmark for potential performance. The information is presented to aid in the evaluation and potential development of this class of compounds as therapeutic agents.

Quantitative Data Presentation: A Comparative Analysis of Kinase and Cellular Inhibition

The following tables summarize the half-maximal inhibitory concentration (IC50) values of the benchmark drugs against key protein kinases and cancer cell lines. A representative range for pyrimidine-based kinase inhibitors is included to provide context for the potential efficacy of this compound derivatives. Lower IC50 values indicate greater potency.

Table 1: Biochemical Kinase Inhibition (IC50 in nM)

Kinase Target FamilyThis compound Derivatives (Representative)ImatinibDasatinibGefitinib
BCR-ABL Not Reported~600[1]~0.2-1.1[2]-
c-Kit Not Reported~100[1]<30[3]-
SRC Family Kinases Not Reported-~0.5[3]-
EGFR (wild-type) ~15--~26-57[4]
EGFR (mutant) ~1-18--~8-18[5]
PDGFR Not Reported~100[1]<30[3]-

Table 2: Cellular Antiproliferative Activity (IC50 in nM)

Cell LineCancer TypeThis compound Derivatives (Representative)ImatinibDasatinibGefitinib
K562 Chronic Myeloid Leukemia (CML)-~2270-2530[6]~5000[2]-
A549 Non-Small Cell Lung Cancer (NSCLC)---~13.06-77.26[7][8]
PC9 Non-Small Cell Lung Cancer (NSCLC)---~11.64[9]
HCT116 Colon Cancer----

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate the comparative evaluation of novel compounds.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, the specific kinase, and the substrate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based kit according to the manufacturer's instructions.

  • Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/XTT Assay)

This protocol describes a colorimetric assay to assess the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., K562, A549, HCT116)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Solubilization solution (for MTT assay)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Reagent Addition: Add MTT or XTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization (for MTT): If using MTT, add a solubilization solution and incubate until the formazan crystals are dissolved.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a representative kinase signaling pathway and a typical experimental workflow for inhibitor screening.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Growth Factor PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription BCR_ABL BCR-ABL (Cytoplasmic Kinase) STAT STAT BCR_ABL->STAT STAT->Transcription

A representative kinase signaling pathway illustrating key components targeted by inhibitors.

start Start: Compound Library biochemical_assay In Vitro Kinase Assay (Biochemical Screening) start->biochemical_assay cellular_assay Cell-Based Assay (e.g., MTT/XTT) biochemical_assay->cellular_assay Primary Hits hit_identification Hit Identification (Potent & Selective Compounds) cellular_assay->hit_identification lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization Validated Hits in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials Candidate Drug

A generalized experimental workflow for the screening and development of kinase inhibitors.

References

"assessing the target selectivity of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine based inhibitors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the target selectivity of aminopyrimidine-based kinase inhibitors. Due to the lack of publicly available kinome-wide selectivity data for the specific compound N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine, this guide will utilize a closely related and well-characterized analog, Compound 12 from a comprehensive study on aminopyrimidine-based inhibitors, as a representative molecule for this class. The selectivity profile of this analog will be compared against two well-established kinase inhibitors, Imatinib and Dasatinib , to provide a context for its specificity.

The aminopyrimidine scaffold is a prevalent hinge-binding motif in numerous kinase inhibitors, which can sometimes lead to broad kinase-wide activity. Understanding the selectivity profile of these inhibitors is crucial for developing safe and effective targeted therapies.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the quantitative data on the kinase inhibition profiles of our representative aminopyrimidine-based inhibitor and the comparator drugs, Imatinib and Dasatinib. The data is presented as the percentage of kinases bound at a specific concentration, providing a clear comparison of their selectivity.

Table 1: Kinome-Wide Selectivity of a Representative Aminopyrimidine-Based Inhibitor (Compound 12)

CompoundConcentration (µM)Number of Kinases ProfiledPercentage of Kinases Bound (<35% of control)
Compound 12 14681.9%

Data derived from a kinome scan of a library of aminopyrimidine analogs.

Table 2: Comparative Selectivity of Imatinib and Dasatinib

CompoundConcentration (nM)Number of Kinases ProfiledPercentage of Kinases Bound (Kd < 3 µM)
Imatinib 1004425.4%
Dasatinib 10044243.2%

Data from a comprehensive kinase inhibitor profiling study.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

KinomeScan™ Assay (DiscoverX)

This competitive binding assay is used to quantitatively measure the interactions between a test compound and a panel of DNA-tagged kinases.

  • Assay Principle: Kinases are expressed in phage and tagged with a unique DNA barcode. The test compound is incubated with the kinase-tagged phage and an immobilized, active-site directed ligand.

  • Procedure:

    • A solution of the test compound (e.g., Compound 12 at 1 µM) is prepared in a suitable solvent (e.g., DMSO).

    • The compound is incubated with the kinase-tagged phage library in the presence of the immobilized ligand.

    • Kinases that do not bind to the test compound will bind to the immobilized ligand, while those that interact with the test compound will remain in solution.

    • After an incubation period, the unbound phage are washed away.

    • The amount of kinase-tagged phage remaining bound to the solid support is quantified by qPCR of the DNA tags.

  • Data Analysis: The results are reported as a percentage of the control (vehicle-treated) sample. A lower percentage of control indicates stronger binding of the test compound to the kinase.

Biochemical Kinase Assays (Radiometric)

These assays directly measure the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Assay Principle: The assay measures the incorporation of 33P from [γ-33P]ATP into a specific peptide or protein substrate by the kinase of interest.

  • Procedure:

    • The kinase, substrate, and test compound (at various concentrations) are incubated in a reaction buffer containing [γ-33P]ATP and MgCl2.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-33P]ATP, typically by spotting onto a phosphocellulose filter membrane followed by washing.

    • The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The inhibitory activity is determined by comparing the kinase activity in the presence of the inhibitor to the activity in a control reaction without the inhibitor. IC50 values are calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows related to the assessment of kinase inhibitor selectivity.

experimental_workflow cluster_biochemical Biochemical Assays cluster_binding Competitive Binding Assays cluster_cellular Cellular Assays biochem_start Prepare Kinase, Substrate, and Inhibitor biochem_reaction Incubate with [γ-33P]ATP biochem_start->biochem_reaction biochem_separation Separate Phosphorylated Substrate biochem_reaction->biochem_separation biochem_quantify Quantify Radioactivity biochem_separation->biochem_quantify binding_start Immobilized Ligand binding_incubation Incubate with Kinase and Inhibitor binding_start->binding_incubation binding_wash Wash Unbound Kinase binding_incubation->binding_wash binding_quantify Quantify Bound Kinase binding_wash->binding_quantify cell_start Treat Cells with Inhibitor cell_lysis Cell Lysis cell_start->cell_lysis cell_assay Measure Downstream Signaling (e.g., Western Blot, NanoBRET) cell_lysis->cell_assay

Caption: Experimental workflows for assessing kinase inhibitor selectivity.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate phosphorylates Inhibitor Aminopyrimidine Inhibitor Inhibitor->RTK inhibits ATP ATP ATP->RTK binds pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream

Caption: Inhibition of a generic kinase signaling pathway.

logical_relationship Start Start: Assess Inhibitor Selectivity HighSelectivity High Selectivity (Few off-targets) Start->HighSelectivity  If LowSelectivity Low Selectivity (Multiple off-targets) Start->LowSelectivity  If Favorable Favorable Therapeutic Profile (On-target efficacy, low toxicity) HighSelectivity->Favorable Unfavorable Potential for Off-Target Effects (Toxicity or unexpected efficacy) LowSelectivity->Unfavorable

Caption: Logical relationship between inhibitor selectivity and therapeutic potential.

Safety Operating Guide

Navigating the Safe Disposal of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine, a compound that requires careful handling due to its inherent hazardous properties. In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures for this exact compound, it must be treated as a hazardous chemical waste. Adherence to the following best practices is crucial for minimizing risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the available safety information for this compound and related aromatic amines. The compound should be handled with the utmost caution, assuming it to be hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically impermeable gloves.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound.[1] This information underscores the necessity of treating this compound as hazardous waste.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335: May cause respiratory irritation

Data sourced from PubChem CID 735909[1]

Aromatic amines, as a class of compounds, are noted for their potential toxicity and carcinogenicity, posing a significant risk to human health and the environment if not disposed of correctly.[2][3] Improper disposal can lead to the contamination of aquatic ecosystems and groundwater.[2][3]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Characterization

Properly identify the waste. Since this compound is an aromatic amine, it should be classified as a hazardous chemical waste.[2][4] Do not mix this waste with non-hazardous materials, as this will increase the volume of hazardous waste.[2]

Step 2: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, and pipette tips), in a designated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.[4] Do not mix with other solvent wastes unless their compatibility is confirmed.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Container Management

Proper container selection and management are critical to prevent leaks and spills.

  • Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean and properly labeled.

  • Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name ("this compound"), accumulation start date, and associated hazards (e.g., "Toxic," "Irritant").

  • Container Condition: Keep waste containers securely sealed at all times, except when adding waste. Ensure containers are in good condition and stored in a secondary containment tray to catch any potential leaks.

Step 4: Storage

Store hazardous waste in a designated Satellite Accumulation Area (SAA). The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[4]

Step 5: Disposal

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[5] Schedule a waste pickup with your EHS office for final disposal, which will likely involve incineration at an approved waste disposal plant.[2][6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Experimental Protocol: In-Laboratory Degradation of Aromatic Amine Waste

For small quantities, chemical degradation may be a viable option to render the waste less hazardous before disposal, in accordance with institutional policies and under the guidance of your EHS office. Acidified potassium permanganate is known to efficiently degrade aromatic amines.[8]

Materials:

  • Aromatic amine waste (e.g., this compound)

  • Sulfuric acid (H₂SO₄), concentrated

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃)

  • Large reaction flask

  • Stir plate and stir bar

  • Appropriate PPE (lab coat, safety goggles, chemically resistant gloves)

Procedure:

  • Preparation of Acid Solution: In a chemical fume hood, carefully prepare a 1.7 N sulfuric acid solution by slowly adding the required volume of concentrated sulfuric acid to water. Always add acid to water, never the other way around.

  • Dissolution of Amine: In a large flask, dissolve the aromatic amine waste in the 1.7 N sulfuric acid solution.

  • Oxidation: While stirring, slowly add a 0.2 M potassium permanganate solution. The purple color of the permanganate should disappear as it reacts with the amine. Continue adding the permanganate solution until a faint purple color persists for at least one hour, indicating that the oxidation is complete.

  • Neutralization of Excess Permanganate: Add a small amount of sodium bisulfite or sodium sulfite to the solution until the purple color disappears. This step neutralizes any remaining potassium permanganate.

  • Final Disposal: The resulting solution may be suitable for drain disposal if it meets local wastewater regulations and does not contain other hazardous materials. Consult with your institution's EHS office before any drain disposal.

Logical Workflow for Disposal

Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Storage & Disposal A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Handle in a Fume Hood B->C D Is waste solid, liquid, or sharp? C->D E Collect in Labeled, Sealable Container for Solids D->E Solid F Collect in Labeled, Leak-proof Container for Liquids D->F Liquid G Collect in Puncture-Resistant Sharps Container D->G Sharp H Store Container in Designated Satellite Accumulation Area E->H F->H G->H I Is In-Lab Treatment Permitted by EHS? H->I J Follow Approved Degradation Protocol (e.g., Potassium Permanganate Oxidation) I->J Yes K Contact EHS for Waste Pickup I->K No J->K L Final Disposal by Authorized Personnel K->L

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals, working with N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental exposure.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.[1] Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (Nitrile or Butyl rubber, minimum 11 mm thickness).Prevents skin contact and absorption. Aromatic amines can be absorbed through the skin.
Eyes/Face Chemical splash goggles and a face shield.Protects against splashes and airborne particles that can cause severe eye irritation.
Body Chemical-resistant lab coat or coveralls.Protects skin from accidental spills and contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large spills, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of harmful dust or vapors.
Feet Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure and accidents.

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
  • Ensure safety showers and eyewash stations are readily accessible and have been recently tested.

2. Handling Procedures:

  • Avoid Contact: Prevent all direct contact with the skin, eyes, and clothing.
  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
  • Weighing: When weighing, use an analytical balance within a ventilated enclosure or a fume hood.

3. Storage:

  • Container: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.
  • Incompatibilities: Keep away from strong oxidizing agents, acids, and acid anhydrides.
  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Experimental Workflow for Safe Handling

prep Preparation - Verify fume hood function - Gather all necessary materials ppe Don PPE - Nitrile/Butyl gloves - Goggles & face shield - Lab coat prep->ppe handling Chemical Handling - Weigh/transfer in fume hood - Minimize dust ppe->handling experiment Experiment Execution - Conduct experiment in fume hood - Monitor for spills handling->experiment cleanup Post-Experiment Cleanup - Decontaminate surfaces - Segregate waste experiment->cleanup doff_ppe Doff PPE - Remove and dispose of gloves - Remove other PPE cleanup->doff_ppe wash Hand Washing - Wash hands thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 2: First Aid and Emergency Response

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods if possible.

  • Contain: For small spills, contain the spill with an inert absorbent material such as vermiculite, sand, or spill pillows.

  • Neutralize (if applicable): For larger spills or in specific protocols, neutralization may be required. This should only be performed by trained personnel.

  • Clean-up: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning solution, followed by water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.
  • Collect liquid waste in a separate, compatible, and labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Container Management:

  • Use containers that are in good condition and compatible with the chemical.
  • Keep containers closed at all times except when adding waste.
  • Label containers with "Hazardous Waste," the chemical name, and the approximate concentration.

3. Disposal Procedure:

  • Follow your institution's specific procedures for hazardous waste disposal.
  • Contact your EHS department to arrange for the pickup and disposal of the hazardous waste.
  • Incineration at a licensed facility is a common disposal method for aromatic amine waste.[3]

Disposal Decision Pathway

Caption: Decision pathway for the proper disposal of waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine
Reactant of Route 2
Reactant of Route 2
N1-(4,6-Dimethylpyrimidin-2-yl)benzene-1,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.